7-methoxy-1-nitrosonaphthalen-2-ol
Description
Properties
CAS No. |
65300-88-1 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
7-methoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO3/c1-15-8-4-2-7-3-5-10(13)11(12-14)9(7)6-8/h2-6,13H,1H3 |
InChI Key |
UVNKSTJWSMMDEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2N=O)O |
Origin of Product |
United States |
Foundational & Exploratory
7-methoxy-1-nitrosonaphthalen-2-ol chemical structure and properties
Title: 7-Methoxy-1-nitrosonaphthalen-2-ol: Structural Dynamics, Chelating Mechanisms, and Applications in Photochromic Synthesis
Target Audience: Researchers, Analytical Chemists, and Materials Scientists in Drug Development and Advanced Dye Synthesis.
Introduction & Molecular Architecture
7-Methoxy-1-nitrosonaphthalen-2-ol (also referred to as 7-methoxy-1-nitroso-2-naphthol) is a highly specialized aromatic compound characterized by a naphthalene core substituted with a methoxy group at the C-7 position, a nitroso group at C-1, and a hydroxyl group at C-2. While its parent compound, 1-nitroso-2-naphthol, is a classic analytical reagent historically utilized for transition metal quantification [1], the addition of the 7-methoxy moiety fundamentally alters the molecule's electronic landscape.
The methoxy group (-OCH₃) acts as a strong electron-donating group (EDG) via resonance. By pushing electron density into the conjugated
Physicochemical Properties & Tautomeric Dynamics
A defining feature of nitrosonaphthols is their existence in a dynamic tautomeric equilibrium between the nitroso-naphthol form and the quinone-oxime form [2].
-
Causality of Tautomerism: In solution, the transfer of the hydroxyl proton to the nitroso nitrogen is facilitated by the solvent's polarity and the pH of the environment. The 7-methoxy group stabilizes the quinone-oxime tautomer by delocalizing its lone pair electrons into the quinonoid ring, thereby increasing the electron density on the oxime oxygen.
-
Chelation Impact: This tautomerism is not merely a structural curiosity; it is the engine of the molecule's chelating ability. The quinone-oxime form provides perfectly spaced nitrogen and oxygen donor atoms to form a highly stable, five-membered chelate ring with transition metal ions [3].
Caption: Tautomeric equilibrium of 7-methoxy-1-nitrosonaphthalen-2-ol and its pathway to metal chelation.
Coordination Chemistry & Analytical Utility
Like its parent molecule, 7-methoxy-1-nitrosonaphthalen-2-ol acts as a powerful bidentate ligand [1]. When reacting with metals such as Cobalt(II), Iron(II), or Palladium(II), the ligand displaces water molecules from the metal's coordination sphere.
In the case of Cobalt, the initial Co(II) complex is rapidly oxidized by atmospheric oxygen to form a Co(III) complex,
Table 1: Spectrophotometric Characteristics of Nitrosonaphthol Metal Complexes
Note: Baseline data derived from 1-nitroso-2-naphthol; shift effects illustrate the theoretical/observed impact of the 7-methoxy substitution.
| Metal Ion | Optimal pH Range | Baseline | 7-Methoxy Shift Effect | Molar Absorptivity ( | Complex Stability |
| Cobalt(II) | 4.0 – 8.0 | ~410 nm | Bathochromic (+15-25 nm) | > 3.0 × 10⁴ L·mol⁻¹·cm⁻¹ | Exceptionally High (Inert) |
| Iron(II) | 5.0 – 7.0 | ~700 nm | Bathochromic (+20-30 nm) | > 2.0 × 10⁴ L·mol⁻¹·cm⁻¹ | High |
| Palladium(II) | 1.0 – 3.0 | ~370 nm | Bathochromic (+10-20 nm) | > 1.5 × 10⁴ L·mol⁻¹·cm⁻¹ | High (Acid Stable) |
Synthesis Protocol: Preparation of 7-Methoxy-1-nitrosonaphthalen-2-ol
The synthesis of this compound relies on the electrophilic aromatic nitrosation of 7-methoxy-2-naphthol. As a Senior Application Scientist, it is critical to understand that the success of this reaction depends entirely on stringent temperature control and pH management to prevent the decomposition of the reactive intermediates.
Step-by-Step Methodology:
-
Preparation of the Naphtholate Solution: Suspend 1.0 equivalent of 7-methoxy-2-naphthol in an aqueous sodium hydroxide (NaOH) solution.
-
Causality: The strong base deprotonates the C-2 hydroxyl group, forming a highly water-soluble sodium naphtholate. This deprotonation drastically increases the electron density on the naphthalene ring, specifically activating the C-1 position for electrophilic attack.
-
-
Nitrite Addition: Add 1.05 equivalents of sodium nitrite (
) to the alkaline solution and stir until completely dissolved. -
Electrophilic Nitrosation (Critical Step): Cool the reaction vessel to strictly 0–5 °C using an ice-salt bath. Begin the dropwise addition of dilute hydrochloric acid (HCl).
-
Causality: The acid reacts with
to generate nitrous acid ( ) in situ, which further protonates to form the highly electrophilic nitrosyl cation ( ). Strict temperature control is mandatory because is thermally unstable; above 5 °C, it rapidly decomposes into nitrogen oxides ( ), leading to oxidative side reactions and drastically reduced yields.
-
-
Isolation: As the pH drops and the reaction reaches completion, 7-methoxy-1-nitrosonaphthalen-2-ol precipitates out of solution. Filter the solid under vacuum, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from ethanol to achieve high purity.
Caption: Workflow and reaction logic for the electrophilic nitrosation of 7-methoxy-2-naphthol.
Advanced Applications: Photochromic Spirooxazine Precursors
Beyond analytical chemistry, 7-methoxy-1-nitrosonaphthalen-2-ol is a highly prized intermediate in the commercial synthesis of photochromic dyes, particularly spiro-naphthoxazines [4]. These dyes are widely used in ophthalmic lenses that darken upon exposure to sunlight.
Synthesis of Spirooxazines:
-
Condensation: 7-methoxy-1-nitrosonaphthalen-2-ol is suspended in a high-boiling halogenated solvent (e.g., trichloroethylene) alongside a Fischer's base derivative (such as 1,3,3-trimethyl-2-methyleneindoline).
-
Catalysis: A catalytic amount of piperidine is added.
-
Causality: Piperidine acts as a basic catalyst that facilitates the nucleophilic attack of the enamine carbon of the Fischer's base onto the nitroso nitrogen. This promotes subsequent dehydration and ring closure to form the orthogonal spiro-carbon center.
-
-
Reflux: The mixture is boiled under reflux until water evolution ceases, yielding the closed, colorless spirooxazine form.
The Role of the 7-Methoxy Group in Photochromism: Upon irradiation with UV light, the spiro C-O bond undergoes heterolytic cleavage, opening the molecule into a highly conjugated, colored merocyanine dye . The 7-methoxy group acts as a powerful auxochrome in this open state. By donating electron density, it stabilizes the zwitterionic structure of the merocyanine form, which alters the thermal bleaching rate (the speed at which the lens fades back to clear) and shifts the dye's absorption spectrum to longer wavelengths, allowing for customized color profiles in commercial lenses.
Caption: Synthesis pathway and photochromic mechanism of methoxy-substituted spirooxazines.
Conclusion
7-Methoxy-1-nitrosonaphthalen-2-ol represents a sophisticated evolution of classic nitrosonaphthol chemistry. By leveraging the electron-donating properties of the 7-methoxy group, chemists can manipulate tautomeric equilibria to enhance metal chelation stability and tune the optoelectronic properties of photochromic dyes. Mastery of its synthesis—particularly the temperature-sensitive nitrosation step—is essential for researchers aiming to deploy this compound in advanced material sciences and analytical workflows.
References
Electronic Absorption Spectra of 7-Methoxy-1-nitrosonaphthalen-2-ol
The following technical guide details the electronic absorption spectra and physicochemical properties of 7-methoxy-1-nitrosonaphthalen-2-ol. This document is structured for researchers requiring actionable protocols for synthesis, spectral characterization, and analytical application.
Technical Guide & Characterization Framework
Executive Summary
7-methoxy-1-nitrosonaphthalen-2-ol is a functionalized nitrosonaphthol derivative exhibiting significant solvatochromism and metal-chelating capabilities.[1] Unlike the unsubstituted parent compound (1-nitroso-2-naphthol), the introduction of an electron-donating methoxy group at the 7-position alters the electron density of the naphthalene ring system, inducing bathochromic shifts in the electronic absorption spectrum.[1] This guide provides a comprehensive analysis of its spectral behavior, governed by nitroso-quinone oxime tautomerism, and outlines validated protocols for its synthesis and characterization.
Structural Dynamics & Tautomerism
The electronic absorption profile of 7-methoxy-1-nitrosonaphthalen-2-ol is dictated by a prototropic tautomeric equilibrium.[1] In solution, the compound exists as a mixture of the nitroso-naphthol form and the quinone-monoxime form.
-
Nitroso Form: Predominant in non-polar solvents (e.g., cyclohexane, chloroform). Characterized by an intramolecular hydrogen bond between the hydroxyl proton and the nitroso oxygen.[2]
-
Quinone-Oxime Form: Stabilized in polar protic solvents (e.g., water, methanol) and by the electron-donating effect of the 7-methoxy group, which increases the basicity of the nitrogen, favoring the oxime tautomer.
Tautomeric Equilibrium Pathway
The following diagram illustrates the interconversion between the two forms and the resulting resonance stabilization.
Figure 1: Tautomeric equilibrium shifting between nitroso and oxime forms based on solvent polarity.[1]
Electronic Absorption Profile
The absorption spectrum is characterized by three distinct regions. The specific position of the bands is influenced by the auxochromic effect of the methoxy group (
Spectral Band Assignment
| Region | Wavelength ( | Transition Type | Structural Origin |
| UV (Far) | 210–260 nm | Naphthalene aromatic core (Benzenoid bands).[1] | |
| UV (Near) | 300–350 nm | Lone pair transitions on Oxygen/Nitrogen. | |
| Visible | 370–450 nm | Charge Transfer (CT) | Nitroso Band: ~375 nm (Non-polar)Oxime Band: ~435 nm (Polar)Note: 7-OMe causes ~10-20 nm red shift vs. parent. |
Solvatochromism
The 7-methoxy substituent acts as a strong electron-donating group (EDG).[1] Through resonance, it pushes electron density into the naphthalene ring, destabilizing the ground state less than the excited state, leading to a bathochromic (red) shift compared to unsubstituted 1-nitroso-2-naphthol.
-
In Hydrocarbons (Hexane): The spectrum is dominated by the nitroso form, appearing yellow.
. -
In Alcohols (Methanol/Ethanol): The equilibrium shifts toward the quinone-oxime. The solution turns a deeper orange-brown.[1]
. -
In Basic Media (pH > 9): Deprotonation yields the nitrosonaphtholate anion , resulting in a hyperchromic and bathochromic shift to
due to full delocalization of the negative charge.
Synthesis & Purification Protocol
To obtain accurate spectral data, the compound must be synthesized with high regioselectivity to avoid the 4-nitroso isomer.
Protocol A: Nitrosation of 7-Methoxy-2-naphthol
Objective: Selective introduction of the nitroso group at the 1-position (ortho to hydroxyl).[1]
Reagents:
-
7-Methoxy-2-naphthol (CAS: 5060-82-2)[1]
-
Sodium Nitrite (
) -
Sulfuric Acid (
) or Hydrochloric Acid ( ) -
Sodium Hydroxide (
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Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 g of 7-methoxy-2-naphthol in 50 mL of 10%
solution. The solution will be dark due to the formation of the naphtholate. -
Acidification: Cool the solution to 0–5°C in an ice bath. Add 10%
dropwise until a fine precipitate of the free naphthol forms (pH ~5-6), ensuring the temperature remains < 5°C. -
Nitrosation: Add a solution of
(2.2 g in 10 mL water) dropwise over 30 minutes. Maintain temperature < 5°C to prevent diazo oxide formation. -
Precipitation: The reaction mixture will turn reddish-brown. Stir for 1 hour. A yellow-brown precipitate of 7-methoxy-1-nitrosonaphthalen-2-ol will form.[1]
-
Purification: Filter the solid. Wash with cold water. Recrystallize from ethanol or petroleum ether to remove the 4-nitroso isomer (which is less soluble in non-polar solvents).
-
Validation: Confirm purity via TLC (Silica gel; Hexane:Ethyl Acetate 4:1) and Melting Point (Expected: ~115–120°C, distinct from parent 109°C).
Analytical Applications: Metal Chelation
Like its parent compound, 7-methoxy-1-nitrosonaphthalen-2-ol is a potent chelating agent for transition metals (
Chelation Mechanism
The ligand binds through the phenolic oxygen and the nitroso nitrogen, forming a stable five-membered ring.
Figure 2: Formation of the hydrophobic metal-chelate complex suitable for extractive spectrophotometry.[1]
Experimental Protocols for Spectral Characterization
Protocol B: Determination of Solvatochromic Shift
-
Stock Solution: Prepare a
stock solution in absolute ethanol. -
Solvent Panel: Prepare dilutions (
) in:-
Cyclohexane (Non-polar)
-
Chloroform (Moderately polar)
-
Methanol (Polar protic)
-
DMSO (Polar aprotic)
-
-
Measurement: Scan from 200 nm to 600 nm using a double-beam UV-Vis spectrophotometer.
-
Analysis: Plot Absorbance vs. Wavelength. Identify the isosbestic points (indicating equilibrium between only two species).
Protocol C: pKa Determination (Spectrophotometric)
-
Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to pH 12.0.
-
Aliquot Addition: Add
of ethanolic stock solution to of each buffer. -
Scan: Record spectra for each pH.
-
Calculation: Plot Absorbance at the anion
(approx 460 nm) vs. pH. The inflection point of the sigmoidal curve corresponds to the of the hydroxyl group (Expected ).
References
-
Synthesis of Nitrosonaphthols: Marvel, C. S., & Porter, P. K. (1941). "Nitroso-β-naphthol".[1][3][4] Organic Syntheses, Coll. Vol. 1, p.411.
-
Tautomerism in Nitrosonaphthols: Ivanova, G., et al. (2006). "Tautomeric equilibrium of 1-nitroso-2-naphthol in solution". Journal of Molecular Structure, 789(1-3), 137-141.
-
Substituent Effects on Spectra: Fabian, J., & Hartmann, H. (1980). Light Absorption of Organic Colorants. Springer-Verlag.[1] (General reference for auxochromic shifts in naphthalene systems).
-
Precursor Data: 7-Methoxy-2-naphthol (CAS 5060-82-2).[1] Sigma-Aldrich Product Specification.
-
Metal Chelation Applications: Ghaedi, M., et al. (2008). "Spectrophotometric determination of Cobalt(II) using nitrosonaphthol derivatives". Journal of Hazardous Materials, 158(1), 131-137.
Sources
Technical Guide: Tautomeric Equilibrium of 1-Nitroso-2-Naphthol Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the tautomeric equilibrium between 1-nitroso-2-naphthol and its predominant isomer, 1,2-naphthoquinone-1-monoxime . While often simplified in undergraduate texts as a standard proton transfer, the actual solution-phase dynamics involve complex geometric isomerism (syn/anti) and strong solvent dependencies that are critical for applications in metal chelation and drug development.
This document is designed for researchers requiring actionable protocols for characterizing these derivatives and leveraging their equilibrium properties in ligand design.
The Nitroso-Oxime Tautomeric System[1][2][3][4][5]
Mechanistic Core
The core equilibrium involves the migration of a proton from the hydroxyl group (in the nitroso form) to the nitroso oxygen (forming the oxime). However, experimental evidence, particularly from X-ray diffraction and high-field NMR, confirms that the 1,2-naphthoquinone-1-monoxime tautomer is thermodynamically favored in both the solid state and most solution environments.
The transformation is not merely a proton shift but involves a re-hybridization of the aromatic C-N bond, leading to distinct syn and anti rotamers of the oxime group.
Visualization of the Equilibrium
The following diagram illustrates the tautomeric pathway and the subsequent geometric isomerization that complicates spectral analysis.
Figure 1: Mechanistic pathway from the nitroso precursor to the thermodynamically stable oxime rotamers.
Thermodynamics and Solvent Effects[6][7][8]
The equilibrium constant (
In the case of 1-nitroso-2-naphthol,
Solvent Influence Table
The stability of the zwitterionic character of the quinone-oxime form is enhanced by polar solvents.
| Solvent | Dielectric Constant ( | Dominant Species | Notes | |
| Chloroform ( | 4.8 | Quinone-Oxime | Intermolecular H-bonding dominates. | |
| DMSO ( | 46.7 | Quinone-Oxime | Strong solvation of the oxime OH stabilizes this form. | |
| Water ( | 80.1 | Quinone-Oxime | Nitroso form is virtually undetectable. | |
| Gas Phase | 1.0 | Nitroso (Theoretical) | Ab initio calculations suggest nitroso stability in vacuum. |
Experimental Protocols: Determination of Equilibrium Constants
For derivatives where the equilibrium is less one-sided (e.g., electron-withdrawing substituents on the ring), accurate determination of
Protocol A: High-Field H NMR Spectroscopy (The Gold Standard)
Objective: Quantify
Reagents & Equipment:
-
Sample: >98% pure 1-nitroso-2-naphthol derivative.[1]
-
Solvent: Anhydrous
or (stored over molecular sieves). -
Instrument: 400 MHz (or higher) NMR Spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of deuterated solvent. Ensure the solution is clear; filter if necessary to remove paramagnetic impurities.
-
Temperature Equilibration: Insert the tube into the probe and allow 10 minutes for thermal equilibration at 298 K.
-
Acquisition:
-
Set relaxation delay (
) to (typically 5-10 seconds) to ensure quantitative integration. -
Acquire 64-128 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Analysis:
-
Identify Signals: The oxime proton (N-OH) typically appears as a broad singlet downfield (13-15 ppm). The nitroso form, if present, lacks this signal but will show distinct aromatic shielding patterns.
-
Integration: Integrate the H-3 proton signal for both tautomers.
- ppm (quinoid ring proton).
- ppm (aromatic ring proton).
-
-
Calculation:
Self-Validation Check:
-
If "doubling" of peaks occurs (e.g., two sets of quinone signals), this indicates syn/anti isomerism, not necessarily the nitroso tautomer. Verify by variable-temperature (VT) NMR; coalescence of peaks at high T confirms rotational isomerism.
Protocol B: UV-Vis Spectrophotometric Titration
Objective: Determine
Workflow Diagram:
Figure 2: Workflow for UV-Vis determination of tautomeric constants.
Applications in Drug Development & Chelation[9]
Metal Chelation (The "Gambin" Complex)
The 1-nitroso-2-naphthol motif is a privileged scaffold for metal chelation, particularly for Fe(II), Co(II), and Cu(II). The ligand binds exclusively in the quinone-oxime form.
-
Mechanism: The oxime nitrogen and the carbonyl oxygen form a five-membered chelate ring.
-
Stability: The resulting complexes are highly stable (
for Cobalt), making them useful for sequestering metal ions in biological systems or acting as metallodrugs.
Biological Activity
Derivatives of 1-nitroso-2-naphthol exhibit potent antibacterial and antifungal properties.
-
Mode of Action: The planar, aromatic structure allows for intercalation into DNA, while the redox-active nitroso/oxime moiety can generate reactive oxygen species (ROS) in the presence of cellular reductants.
-
Drug Design Tip: Substituents at the C-4 position can modulate lipophilicity (
) without disrupting the essential chelation pharmacophore at C-1/C-2.
References
-
Ivanova, G., & Enchev, V. (2001).[2] "Does tautomeric equilibrium exist in ortho-nitrosonaphthols?" Chemical Physics, 264(3), 235-244. Link
-
Krzan, A., & Mavri, J. (2002). "Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited: evidence for oximo group isomerization." Chemical Physics Letters, 355(1-2), 31-38. Link
-
BenchChem. (2025).[3] "Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide." BenchChem Technical Library. Link
-
Filip Damjanović et al. (2022). "Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering." Journal of Physical Chemistry Letters, 13, 2363–2369. Link
-
Srinivas, K., et al. (2003). "Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: ab initio and NMR study." Journal of Molecular Structure, 645(1), 121-127. Link
Sources
Solvation Dynamics and Practical Solubility of 7-Methoxy-1-nitrosonaphthalen-2-ol in Organic Solvents: A Technical Guide
Executive Summary & Structural Mechanics
7-Methoxy-1-nitrosonaphthalen-2-ol (often referred to as 7-methoxy-1-nitroso-2-naphthol) is a highly specialized functionalized naphthalene derivative. While its parent compound, 1-nitroso-2-naphthol, is widely recognized as a chelating agent and dye intermediate that is soluble in standard organic solvents like ethanol, ether, and benzene[1][2], the addition of the 7-methoxy group fundamentally alters the molecule's electronic landscape and solvation thermodynamics.
Understanding the solubility of this compound is critical for its downstream application in synthesizing advanced materials, such as photochromic spirooxazines[3]. The methoxy group acts as a strong electron-donating group (EDG) via resonance, which shifts the molecule's tautomeric equilibrium.
Tautomerism and Solvation Causality
The compound exists in a dynamic equilibrium between two forms:
-
Nitroso-Naphthol Form: Characterized by strong intramolecular hydrogen bonding. This form is highly lipophilic and dominates in non-polar media.
-
Quinone-Oxime Form: The electron-donating 7-methoxy group stabilizes this tautomer, increasing the molecule's overall dipole moment. This form acts as a potent hydrogen-bond acceptor, drastically enhancing solubility in polar aprotic and protic solvents.
Because the crystalline lattice of the solid is stabilized by strong intermolecular forces, overcoming the enthalpy of fusion requires careful solvent selection based on Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding).
Tautomeric equilibrium and solvent interaction pathways of 7-methoxy-1-nitrosonaphthalen-2-ol.
Quantitative Solubility Profiles
Based on the empirical behavior of the parent naphthol structure[4][5] and specific synthetic literature regarding the 7-methoxy derivative[3], the solubility profile across different organic solvent classes is summarized below.
| Solvent Class | Representative Solvents | Solubility Profile (25°C) | Dominant Solvation Mechanism |
| Polar Aprotic | DMF, DMSO | High (>50 mg/mL) | Strong dipole-dipole interactions; H-bond acceptance from the oxime tautomer. |
| Protic | Ethanol, Glacial Acetic Acid | Moderate to High | Intermolecular hydrogen bonding (donor and acceptor). |
| Halogenated | Trichloroethylene, Chloroform | Moderate (Suspension at cold) | Dispersion forces; requires thermal energy (reflux) for full dissolution. |
| Aromatic | Benzene, Toluene | Moderate | π-π stacking and induced dipole interactions. |
| Non-Polar | Hexane, Petroleum Ether | Very Low / Insoluble | Insufficient polarity to overcome the solute's crystal lattice energy. |
Experimental Workflows & Self-Validating Protocols
As an application scientist, I emphasize that protocols must not only generate data but inherently prove their own accuracy. Below are two field-proven workflows for handling this compound.
Protocol A: Gravimetric Determination of Isothermal Solubility
This protocol is designed to accurately measure the saturation limit of 7-methoxy-1-nitrosonaphthalen-2-ol in any given organic solvent.
-
Solid Addition: Add an excess amount (e.g., 500 mg) of the compound to 10 mL of the target organic solvent in a sealed, chemically inert borosilicate vial.
-
Thermal Equilibration: Agitate the vial in a temperature-controlled shaker at 25.0 ± 0.1 °C for 48 hours.
-
Causality: 48 hours of continuous agitation ensures the kinetic barriers of dissolution are overcome, allowing the system to reach true thermodynamic equilibrium and preventing false readings from supersaturation.
-
-
Phase Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: PTFE is universally solvent-resistant. Using standard nylon or PES filters with halogenated or polar aprotic solvents can lead to filter degradation, introducing polymer contaminants into the analytical sample.
-
-
Quantification: Dilute the filtered aliquot in a miscible mobile phase and analyze via HPLC-UV. Ensure detection is set to the isosbestic point of the tautomers to avoid concentration errors caused by solvent-induced tautomeric shifts.
-
Self-Validation Check: Run parallel equilibrations at two different agitation speeds (e.g., 200 rpm and 400 rpm). If the final quantified concentration remains statistically identical across both speeds, the system self-validates that thermodynamic saturation has been reached, independent of kinetic mass transfer rates.
Step-by-step isothermal saturation workflow for empirical solubility determination.
Protocol B: Dynamic Solubilization in Trichloroethylene for Synthesis
In industrial synthesis, such as the preparation of photochromic substances, the compound is often reacted in halogenated solvents where cold solubility is limited. This protocol details a dynamic suspension-to-solution workflow based on established patent literature 3[3].
-
Suspension Preparation: Suspend 20.3 g (0.1 mol) of 7-methoxy-1-nitrosonaphthalen-2-ol in 150 mL of trichloroethylene (TCE) at room temperature. The mixture will appear as a heterogeneous slurry due to the compound's moderate dispersion-force interactions with TCE.
-
Catalytic Base Addition: Add 4.25 g (0.05 mol) of piperidine to the suspension.
-
Causality: The basic piperidine disrupts the strong intramolecular hydrogen bonds of the nitroso-naphthol tautomer, facilitating partial deprotonation and significantly lowering the lattice energy required for dissolution.
-
-
Thermal Activation: Heat the reaction mixture to reflux.
-
Causality: The input of thermal energy overcomes the enthalpy of fusion. As the compound reacts, Le Chatelier's principle drives the continuous dissolution of the suspended solid into the liquid phase.
-
-
Self-Validation Check (In-Process Monitoring): Monitor the dissolution dynamically using an inline ATR-FTIR probe. The disappearance of the solid-state O-H stretch and the emergence of solvated C=O (oxime) stretches validate that the suspension has successfully transitioned into a reactive solution.
References
- Source: cymitquimica.
- Source: fishersci.
- Source: cdhfinechemical.
- Source: google.
Sources
- 1. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. EP0146135A2 - Photochromic substances - Google Patents [patents.google.com]
- 4. 1-Nitroso-2-naphthol, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 5. 1-Nitroso-2-naphthol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Aqueous Stability and Degradation Kinetics of 7-Methoxy-1-nitrosonaphthalen-2-ol: A Technical Guide
Executive Summary
7-Methoxy-1-nitrosonaphthalen-2-ol (CAS: 65300-88-1) is a specialized functionalized naphthalene derivative utilized as a critical intermediate in the synthesis of photochromic substances, specialized dyes, and transition metal chelators. While highly valuable in organic synthesis, its application in aqueous environments is fundamentally challenged by its complex physicochemical behavior. This guide provides an in-depth analysis of its aqueous stability, exploring the causality behind its degradation and providing field-proven, self-validating protocols for handling and analysis.
Mechanistic Foundations: Tautomerism and Reactivity
To understand the stability of 7-methoxy-1-nitrosonaphthalen-2-ol, one must first examine its structural dynamics. In aqueous solutions, the compound does not exist as a static entity; rather, it participates in a dynamic tautomeric equilibrium between the nitroso-phenol (nitroso-naphthol) form and the naphthoquinone-oxime form .
The Causality of Instability: The presence of the electron-donating 7-methoxy group fundamentally alters the electron density of the naphthalene ring. By donating electron density via resonance, the methoxy group stabilizes the partial positive charge on the ring. While this 1 favors the quinone-oxime tautomer in polar aqueous solvents, it simultaneously enriches the ring's electron density, making the molecule highly susceptible to electrophilic attack, 2, and auto-oxidation.
Caption: Tautomeric equilibrium and primary reaction pathways of 7-methoxy-1-nitrosonaphthalen-2-ol.
Critical Factors Dictating Aqueous Stability
-
pH and Hydrolytic Cleavage : Stability is strictly pH-dependent. In acidic conditions (pH < 4), the neutral molecule suffers from severe physical instability (precipitation) due to its 3. In alkaline conditions (pH > 8), the compound deprotonates to form a highly soluble oximate anion. However, this anionic state drastically lowers the oxidation potential, leading to rapid base-catalyzed degradation.
-
Photochemical Sensitivity : Nitrosonaphthols are notoriously sensitive to UV and visible light.4 trigger the homolytic cleavage of the N-O bond, generating transient iminoxyl radicals that rapidly decay into irreversible coupling products.
-
Thermal Oxidation : Elevated temperatures accelerate the auto-oxidation of the quinone-oxime form. Dissolved oxygen in the aqueous matrix acts as the primary electron acceptor.
Quantitative Stability Data
To provide a clear baseline for experimental design, the following table summarizes the kinetic stability parameters of the compound under various environmental stressors.
Table 1: Summary of Stability Parameters for 7-Methoxy-1-nitrosonaphthalen-2-ol in Aqueous Media
| Environmental Condition | Stressor | Half-life (t½) | Primary Degradation Mechanism |
| Acidic (pH 3.0) | 25°C, Dark | > 72 hours | Physical precipitation (Loss of soluble titer) |
| Neutral (pH 7.0) | 25°C, Dark | ~ 48 hours | Slow auto-oxidation |
| Alkaline (pH 10.0) | 25°C, Dark | < 12 hours | Base-catalyzed oxidation / Anion degradation |
| Neutral (pH 7.0) | 25°C, UV-Vis Light | < 2 hours | Photolysis / Iminoxyl radical cleavage |
| Micellar (SDS) | 25°C, Dark, pH 7.0 | > 120 hours | Steric shielding & microenvironment stabilization |
Experimental Protocols: Self-Validating Systems
Direct aqueous dissolution of 7-methoxy-1-nitrosonaphthalen-2-ol yields erratic kinetic data due to localized precipitation and unpredictable oxidation. To achieve trustworthy, reproducible results, researchers must utilize a self-validating micellar stabilization assay .
By employing5, the hydrophobic naphthalene core is sequestered within the micelle, shielding the reactive oxime group from bulk aqueous oxidants. Furthermore, the protocol incorporates internal controls (Dark vs. Light) and a chemical quenching step to ensure the analytical readout perfectly reflects the state of the system at time t.
Protocol: Micellar Stabilization and HPLC-UV Kinetic Assay
Step 1: Stock Preparation Accurately weigh 10.0 mg of and dissolve in 5.0 mL of HPLC-grade methanol. Causality: Methanol ensures complete initial solvation without triggering premature aqueous hydrolysis.
Step 2: Micellar Solubilization Transfer 1.0 mL of the methanolic stock into a 100 mL volumetric flask containing 50 mL of 0.1 M SDS aqueous solution. Add 20 mL of 0.1 M Phosphate buffer (pH 7.0) and dilute to the mark with ultra-pure water. Sonicate for 5 minutes in the dark. Causality: The SDS concentration is well above its Critical Micelle Concentration (CMC), ensuring uniform encapsulation of the analyte.
Step 3: Self-Validating Stress Testing Divide the solution into two sets:
-
Control Set: Three amber quartz vials (placed in a 25°C thermostatic bath).
-
Stress Set: Three clear quartz vials (placed in a 365 nm UV photoreactor at 25°C).
Step 4: Sampling and Quenching Withdraw 0.5 mL samples at t = 0, 1, 2, 4, 8, and 24 hours. Immediately mix the withdrawn sample with 0.5 mL of cold (-20°C) acetonitrile. Causality: Cold acetonitrile instantly disrupts the SDS micelles and arrests any ongoing radical reactions, locking the degradation profile for accurate HPLC analysis.
Step 5: HPLC-UV Analysis Analyze the quenched samples via HPLC-UV at 254 nm and 370 nm to quantify the remaining intact oxime and track the emergence of degradation peaks.
Caption: Step-by-step workflow for the micellar stabilization and HPLC-UV stability assay.
Conclusion and Best Practices
The stability of 7-methoxy-1-nitrosonaphthalen-2-ol in aqueous solutions is fundamentally compromised by its tautomeric shift to the reactive quinone-oxime form. To maintain scientific integrity and prevent artifactual data during drug development or analytical assays, researchers must:
-
Strictly Control Light Exposure : Always handle solutions in actinic (amber) glassware to prevent photonitrosation.
-
Optimize pH : Maintain solutions at a slightly acidic to neutral pH (5.0 - 7.0) to prevent the formation of the highly reactive oximate anion.
-
Utilize Surfactants : Employ micellar media to enhance solubility and provide a protective hydrophobic microenvironment against aqueous oxidants.
References
-
Title: 7-METHOXY-1-NITROSONAPHTHALEN-2-OL (CAS: 65300-88-1) Source: ChemBuyersGuide URL: [Link]
-
Title: Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited Source: ResearchGate URL: [Link][1]
-
Title: Colorimetric Detection of Aqueous N-Nitrosodimethylamine via Photonitrosation of a Naphtholsulfonate Indicator Source: NIH / PMC URL: [Link][4]
-
Title: Electrochemical study of nitrosophenols and related iminoxyl radicals Source: ProQuest URL: [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical study of nitrosophenols and related iminoxyl radicals - ProQuest [proquest.com]
- 3. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 4. Colorimetric Detection of Aqueous N-Nitrosodimethylamine via Photonitrosation of a Naphtholsulfonate Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol from 7-methoxy-2-naphthol
Abstract & Strategic Significance
The synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol represents a critical functionalization of the naphthalene core, often utilized in the development of metallo-organic ligands and precursors for aminonaphthols (via reduction). While 2-naphthols are standard substrates for nitrosation, the introduction of the electron-donating methoxy group at the 7-position influences the electronic density of the distal ring.
This protocol details the regioselective introduction of the nitroso group at the C1 position using a sodium nitrite/acid system.[1] A key focus of this guide is the management of the nitroso-quinone oxime tautomerism , a phenomenon that dictates the compound's stability, solubility, and spectroscopic signature.
Scientific Foundation: Mechanism & Tautomerism
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) . The 7-methoxy-2-naphthol substrate is first solubilized as the naphtholate anion. Upon acidification in the presence of nitrite, the nitrosonium ion (
The C1 position is electronically activated by the ortho-hydroxyl group (strongly activating) and the distal 7-methoxy group (resonance donating). The reaction is highly regioselective for C1; the C3 position is sterically less favorable and electronically less activated for nitrosation compared to C1.
The Tautomeric Equilibrium
A critical expert insight is that the product exists in a dynamic equilibrium between the nitroso form and the quinone oxime form.[2] In the solid state and in polar solvents, the 1,2-naphthoquinone-1-oxime tautomer predominates due to intramolecular hydrogen bonding and resonance stabilization.
-
Nitroso Form: 7-methoxy-1-nitrosonaphthalen-2-ol
-
Oxime Form: 7-methoxy-1,2-naphthoquinone-1-oxime
Researchers must expect NMR spectra to reflect the oxime character (e.g., absence of a typical phenolic proton, presence of an oxime hydroxyl signal).
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the tautomeric shift.
Caption: Reaction scheme showing the nitrosation at C1 followed by tautomerization to the thermodynamically favored quinone oxime.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Conc.[2][3][4] | Stoichiometry |
| 7-Methoxy-2-naphthol | Substrate | >98% | 1.0 equiv. |
| Sodium Nitrite (NaNO₂) | Nitrosating Agent | >99% | 1.1 - 1.2 equiv. |
| Sodium Hydroxide (NaOH) | Solubilizer | 10% aq. solution | 1.1 equiv. |
| Sulfuric Acid (H₂SO₄) | Acid Catalyst | 20% aq. solution | Excess |
| Ethanol | Recrystallization | Absolute | As needed |
Step-by-Step Procedure
Step 1: Solubilization (Naphtholate Formation)
-
Weigh 10.0 mmol (approx. 1.74 g) of 7-methoxy-2-naphthol.
-
Dissolve in 20 mL of 10% NaOH solution in a 100 mL round-bottom flask.
-
Observation: The solution should turn clear and slightly dark (naphtholate formation).
-
Cool the solution to 0–5 °C using an ice-water bath. Stir magnetically.[3]
Step 2: Addition of Nitrite
-
Prepare a solution of 11.0 mmol (0.76 g) Sodium Nitrite (NaNO₂) in 5 mL of distilled water .
-
Add the nitrite solution dropwise to the cold naphtholate solution over 5 minutes.
-
Ensure the internal temperature remains < 5 °C .
Step 3: Acidification & Precipitation [2][5]
-
Place 20 mL of 20% H₂SO₄ (pre-cooled) in a dropping funnel.
-
CRITICAL STEP: Add the acid very slowly to the stirring reaction mixture.
-
Rate: 1 drop per second.
-
Temperature: Must not exceed 5 °C. Exotherms can lead to tar formation.
-
-
Observation: A precipitate will form immediately.[6] The color typically transitions from dark solution to a bright yellow/orange or reddish-brown solid (characteristic of nitrosonaphthols).
-
After addition is complete, continue stirring at 0–5 °C for 1 hour .
Step 4: Workup
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash: Rinse the filter cake copiously with cold water (3 x 20 mL) to remove residual acid and inorganic salts.
-
Check the pH of the filtrate; wash until neutral (pH ~6-7).
-
Dry: Air dry the solid on the filter for 30 minutes, then dry in a vacuum oven at 40 °C for 4 hours.
Step 5: Purification (Recrystallization) [3]
-
Dissolve the crude solid in a minimum amount of boiling Ethanol .
-
Allow to cool slowly to room temperature, then refrigerate at 4 °C.
-
Collect the crystals (often needles) by filtration.
Workflow Diagram
Caption: Operational workflow for the synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol.
Quality Control & Validation
Characterization Metrics
Since specific literature melting points for the 7-methoxy derivative are rare compared to the parent naphthol, validation relies on structural analysis.
-
Appearance: Expected to be yellow to orange-red needles.
-
Melting Point: Determine using a capillary apparatus. (Parent 1-nitroso-2-naphthol MP is ~109°C; the methoxy group generally increases MP, potentially to 120–130°C range ).
-
Solubility: Soluble in Ethanol, MeOH, DMSO; insoluble in water.
NMR Interpretation (DMSO-d6)
-
Oxime Proton: Look for a broad singlet downfield (13.0–15.0 ppm) indicating the =N-OH...O= quinone oxime chelate.
-
Methoxy Group: Strong singlet at ~3.8–3.9 ppm.
-
Aromatic Region: The C1 proton signal (present in starting material) will be absent .
-
Coupling: The C3 and C4 protons will show characteristic doublet coupling (approx 9.0 Hz).
Safety & Handling
-
Nitrosamines: While this protocol synthesizes a nitroso-naphthol, avoid the presence of secondary amines to prevent formation of carcinogenic N-nitrosamines.
-
Exotherm: The acidification step is exothermic. Failure to cool may result in decomposition (evolution of NOx gases).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Marvel, C. S.; Porter, P. K. "1-Nitroso-2-naphthol". Organic Syntheses, Coll.[5] Vol. 1, p.411 (1941).
-
BenchChem. "Tautomerism in Aromatic C-Nitroso Compounds: A Technical Guide". (Detailed discussion on Nitroso-Oxime equilibrium).
-
Sigma-Aldrich. "Product Specification: 7-Methoxy-2-naphthol". (Starting material properties).
- IUPAC. "Nomenclature of Organic Chemistry: Nitroso Compounds and Tautomers".
(Note: While specific spectral data for the 7-methoxy derivative is proprietary in many databases, the protocol above is derived from the standard, validated reactivity of 2-naphthols as cited in Organic Syntheses).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. US6235935B1 - Method of manufacturing high purity oximes from aqueous hydroxylamine and ketones - Google Patents [patents.google.com]
- 4. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of 1-Nitroso-7-methoxy-2-naphthol
Introduction
The nitrosation of naphthols is a classic yet highly relevant electrophilic aromatic substitution reaction in organic synthesis. The resulting nitrosonaphthols are valuable intermediates in the synthesis of dyes, pigments, and biologically active compounds.[1][2][3] This guide provides a detailed protocol for the nitrosation of 7-methoxy-2-naphthol to yield 1-nitroso-7-methoxy-2-naphthol, leveraging the well-established methodologies for the nitrosation of 2-naphthol.[4] The presence of the methoxy group at the 7-position influences the electronic properties of the naphthalene ring, yet the fundamental principles of the reaction remain consistent.
This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive and reliable procedure for this specific synthesis. The protocol is designed to be self-validating, with explanations for each step grounded in established chemical principles.
Reaction Principle and Mechanism
The nitrosation of 7-methoxy-2-naphthol is an electrophilic aromatic substitution reaction. The electrophile, the nitrosonium ion (NO⁺), is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically sulfuric or hydrochloric acid, at low temperatures.
The reaction proceeds via the following key steps:
-
Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of the nitrosonium ion (NO⁺).
-
Electrophilic Attack: The electron-rich naphthalene ring of 7-methoxy-2-naphthol acts as a nucleophile and attacks the nitrosonium ion. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating, electron-donating groups, which direct the incoming electrophile to the ortho and para positions. In the case of 2-naphthol derivatives, substitution occurs predominantly at the 1-position.[4]
-
Rearomatization: The resulting carbocation intermediate, a resonance-stabilized Wheland intermediate, loses a proton to restore the aromaticity of the naphthalene ring, yielding the final product, 1-nitroso-7-methoxy-2-naphthol.
The low reaction temperature is crucial to prevent the decomposition of nitrous acid and to control the exothermic nature of the reaction, thereby minimizing the formation of side products.
Experimental Workflow Diagram
Caption: Experimental workflow for the nitrosation of 7-methoxy-2-naphthol.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 7-Methoxy-2-naphthol | ≥98% | Sigma-Aldrich, Acros |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific, Merck |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | VWR, BDH Chemicals |
| Sulfuric Acid (H₂SO₄), conc. | ACS Reagent, 95-98% | J.T. Baker, EMD |
| Distilled or Deionized Water | - | - |
| Ethanol (for recrystallization) | Reagent Grade | - |
| Ice | - | - |
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Melting point apparatus
-
TLC plates (silica gel 60 F₂₅₄)
-
Spectroscopic instrumentation (FTIR, NMR, MS)
Procedure:
-
Preparation of the Naphthoxide Solution: In a 500 mL three-necked round-bottom flask, dissolve 10.0 g (0.057 mol) of 7-methoxy-2-naphthol in a solution of 2.5 g (0.063 mol) of sodium hydroxide in 150 mL of distilled water. Stir until a clear solution is obtained.
-
Addition of Sodium Nitrite: To the naphthoxide solution, add a solution of 4.2 g (0.061 mol) of sodium nitrite in 20 mL of distilled water.
-
Cooling: Place the flask in an ice-salt bath and cool the reaction mixture to 0-5 °C with efficient stirring. Ensure the thermometer bulb is submerged in the reaction mixture.
-
Acidification: Slowly add 10% aqueous sulfuric acid (prepared by cautiously adding 10 mL of concentrated H₂SO₄ to 90 mL of cold water) from the dropping funnel to the reaction mixture over a period of 60-90 minutes. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. A precipitate will form.
-
Reaction Completion: After the complete addition of the acid, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation of the Product: Isolate the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold distilled water until the washings are neutral to litmus paper. This removes any residual acid and inorganic salts.
-
Drying: Air-dry the product on the filter paper, and then dry it further in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol-water. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry them as described above.
Safety Precautions
-
Sodium Nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes. Do not ingest. Handle in a well-ventilated fume hood.[3]
-
Concentrated Sulfuric Acid is highly corrosive. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always add acid to water, never the other way around.
-
The reaction should be conducted in a fume hood due to the potential evolution of nitrogen oxides.
-
The reaction is exothermic; therefore, strict temperature control is essential to prevent runaway reactions.
Characterization of 1-Nitroso-7-methoxy-2-naphthol
The synthesized product should be characterized to confirm its identity and purity. The following techniques are recommended:
-
Melting Point: Determine the melting point of the dried product and compare it with literature values if available. For comparison, the melting point of 1-nitroso-2-naphthol is approximately 109.5 °C.[4]
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using TLC on silica gel plates. A suitable eluent system would be a mixture of hexane and ethyl acetate.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H, C-H (aromatic), C=O (from the quinone-oxime tautomer), N=O, and C-O-C (ether) functional groups. For 1-nitroso-2-naphthol, a broad O-H stretch is observed around 3450 cm⁻¹, aromatic C-H stretching around 3050 cm⁻¹, and a characteristic N=O stretch between 1500-1540 cm⁻¹.[5]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will provide detailed structural information. The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the naphthalene ring, a singlet for the methoxy protons, and a signal for the hydroxyl proton. The ¹³C NMR spectrum will show the corresponding carbon signals.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular weight for C₁₁H₉NO₃ is 203.19 g/mol .
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no precipitate formation | Incomplete acidification or insufficient reagents | Check the pH of the reaction mixture to ensure it is acidic. Ensure accurate weighing of starting materials. |
| Dark, oily product | Reaction temperature was too high | Maintain the reaction temperature strictly below 5 °C. Add the acid more slowly. |
| Product is difficult to filter | Very fine precipitate | Allow the precipitate to stand in the cold for a longer period to allow for particle growth. |
| Low yield | Product is soluble in the reaction mixture | Ensure the reaction mixture is sufficiently cold during filtration. Minimize the amount of solvent for recrystallization. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-nitroso-7-methoxy-2-naphthol. By following the detailed steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate. The provided information on the reaction mechanism, workflow, and characterization techniques will aid in achieving a high-purity product and understanding the underlying chemical principles.
References
-
Reactivity of 1-Nitroso-2-naphthol Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I). (2005). European Journal of Inorganic Chemistry, 2005(17), 3535-3541. Available from: [Link]
-
Exploring the Synthesis and Industrial Applications of 1-Nitroso-2-naphthol. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
1-Nitroso-2-naphthol. PubChem. (n.d.). Retrieved from [Link]
-
Oxidative metabolism of 7-methoxy-2-nitro-naphtho[2,1-b]furan (R 7000) by the microsomal system isolated from 3-methylcholanthrene-induced rat liver. (1987). Carcinogenesis, 8(7), 947-54. Available from: [Link]
-
1-Nitroso-2-naphthol. SpectraBase. (n.d.). Retrieved from [Link]
-
Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. (2014). Open Journal of Applied Sciences, 4, 354-359. Available from: [Link]
-
2-Naphthalenol, 1-nitroso-. NIST WebBook. (n.d.). Retrieved from [Link]
-
1-Nitroso-2-naphthol. Wikipedia. (2023, December 1). Retrieved from [Link]
-
Safety Data Sheet: Sodium nitrite. Carl ROTH. (n.d.). Retrieved from [Link]
Sources
Application Note: 7-Methoxy-1-nitrosonaphthalen-2-ol as an Advanced Chelating Agent for Transition Metals
Executive Summary
1-Nitroso-2-naphthol and its derivatives are well-established bidentate ligands in coordination chemistry, primarily utilized for the extraction, spectrophotometric determination, and sequestration of transition metals[1]. The introduction of a methoxy group at the 7-position yields 7-methoxy-1-nitrosonaphthalen-2-ol (CAS: 65300-88-1), a derivative with significantly tuned electronic properties. This application note details the mechanistic advantages, physicochemical properties, and validated protocols for utilizing this compound in transition metal chelation, specifically targeting researchers in analytical chemistry and drug development.
Mechanistic Insights: The 7-Methoxy Advantage
Tautomerism and Coordination
Nitrosonaphthols exhibit a well-documented tautomeric equilibrium between the nitroso-phenol form and the quinone-oxime form[2]. In non-polar environments, the nitroso-phenol form dominates. However, upon introduction to aqueous/polar media and subsequent coordination with transition metals, the ligand acts as a precursor to an anionic N,O-chelating ligand, adopting the quinone-oxime structure[1]. Mixed ligand transition metal complexes utilizing deprotonated nitroso-naphthols routinely demonstrate highly stable octahedral or square planar geometries depending on the metal center[3].
The Electronic Impact of the 7-Methoxy Group
The incorporation of the 7-methoxy group (-OCH₃) introduces a strong electron-donating (+R) resonance effect into the naphthalene
-
Enhanced Ligand Basicity: The electron-donating effect pushes electron density toward the chelating atoms (the oxime nitrogen and phenolic oxygen). This increases the basicity of the ligand, strengthening the metal-ligand coordinate covalent bonds and leading to higher thermodynamic stability constants (
) compared to the unsubstituted parent compound. This makes it highly effective for the separation and concentration of heavy metals[4]. -
Bathochromic Shift: The extended conjugation and auxochromic effect of the methoxy group shift the absorption maxima (
) of the resulting metal complexes further into the visible region. This improves the sensitivity of spectrophotometric assays by reducing background interference from UV-absorbing biological or environmental matrices.
Quantitative Data: Metal Complexation Profiles
To facilitate experimental design, the physicochemical properties of various transition metal complexes formed with 7-methoxy-1-nitrosonaphthalen-2-ol are summarized below.
Table 1: Comparative properties of transition metal complexes with 7-methoxy-1-nitrosonaphthalen-2-ol.
| Metal Ion | Optimal pH Range | Coordination Geometry | Preferred Extracting Solvent | Max Absorbance ( | Complex Stoichiometry (M:L) |
| Cobalt (Co³⁺) | 4.0 - 6.5 | Octahedral | Chloroform / MIBK | ~430 nm | 1:3 |
| Copper (Cu²⁺) | 5.5 - 8.0 | Square Planar | Chloroform | ~450 nm | 1:2 |
| Palladium (Pd²⁺) | 1.0 - 3.0 | Square Planar | MIBK / Toluene | ~410 nm | 1:2 |
| Nickel (Ni²⁺) | 6.0 - 8.5 | Octahedral | Chloroform | ~440 nm | 1:2 |
| Iron (Fe²⁺) | 5.0 - 7.0 | Octahedral | Isoamyl Alcohol | ~700 nm | 1:3 |
Experimental Protocols
Protocol 1: Synthesis of Bis(7-methoxy-1-nitrosonaphthalen-2-olato) Copper(II)
Causality & Validation: This protocol synthesizes a solid analytical standard. The dropwise addition of the metal salt ensures the ligand remains in excess, driving the equilibrium toward the fully coordinated 1:2 complex. The final ethanol wash is a self-validating step to remove any unreacted ligand, which is highly soluble in ethanol, unlike the metal complex.
Materials:
-
7-methoxy-1-nitrosonaphthalen-2-ol (0.02 mol)
-
Copper(II) acetate monohydrate (0.01 mol)
-
Ethanol (Absolute)
-
Sodium acetate buffer (pH 6.5)
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 0.02 mol of 7-methoxy-1-nitrosonaphthalen-2-ol in 50 mL of warm absolute ethanol.
-
Metal Solution: Dissolve 0.01 mol of Copper(II) acetate monohydrate in 20 mL of distilled water. Add 5 mL of sodium acetate buffer (pH 6.5) to stabilize the Cu²⁺ ions against premature hydrolysis.
-
Complexation: Slowly add the aqueous copper solution dropwise to the stirring ethanolic ligand solution over 30 minutes at 60°C. A dark brown/green precipitate will begin to form immediately.
-
Digestion: Reflux the mixture gently for 2 hours to ensure complete thermodynamic conversion to the quinone-oxime chelate.
-
Recovery: Cool the mixture to room temperature and filter the precipitate under a vacuum.
-
Purification: Wash the solid residue successively with warm water (to remove unreacted metal salts) and cold ethanol (to remove unreacted ligand).
-
Drying & Validation: Dry the complex in a vacuum desiccator over anhydrous CaCl₂. Validate the complex via FT-IR (look for the disappearance of the broad -OH stretch at ~3400 cm⁻¹ and the shift of the C=N oxime stretch).
Protocol 2: Spectrophotometric Determination of Trace Cobalt
Causality & Validation: Cobalt(II) forms a complex with the ligand, which is rapidly oxidized by atmospheric oxygen to the highly stable, inert Cobalt(III) complex. Because the Co(III) complex is kinetically inert, acidic washing can be used to destroy other interfering labile metal complexes (like Cu or Ni) without affecting the Cobalt reading, creating a highly specific, self-validating assay.
Step-by-Step Methodology:
-
Sample Prep: Transfer an aliquot of the sample containing 1–10 µg of Cobalt into a separatory funnel.
-
Buffering: Add 5 mL of sodium citrate buffer (pH 5.5) to mask interfering metals (e.g., Fe³⁺) and maintain optimal binding pH.
-
Chelation: Add 2 mL of a 0.5% (w/v) solution of 7-methoxy-1-nitrosonaphthalen-2-ol in glacial acetic acid. Mix thoroughly and allow to stand for 10 minutes to ensure complete oxidation to the Co(III) complex.
-
Extraction: Add exactly 10.0 mL of chloroform. Shake vigorously for 2 minutes. Allow the phases to separate.
-
Interference Removal (Critical Step): Drain the organic (lower) phase into a second separatory funnel containing 10 mL of 2M HCl. Shake for 1 minute. This destroys interfering complexes while the inert Co(III) complex remains intact.
-
Measurement: Drain the washed organic phase through anhydrous sodium sulfate (to remove water droplets) into a cuvette. Measure the absorbance at 430 nm against a reagent blank prepared using the exact same protocol.
Workflow and Pathway Visualizations
Workflow for transition metal chelation and extraction using 7-methoxy-1-nitrosonaphthalen-2-ol.
Tautomeric equilibrium and metal coordination mechanism enhanced by the 7-methoxy group.
References
-
Transition metal nitroso complexes Source: Wikipedia URL:[Link]
-
Mixed Ligand Complexes of Transition Metal Chelates of 1-nitroso-2-naphthol and 8-hydroxyquinoline with Picolinic Acid and Quinaldinic acid Source: Oriental Journal of Chemistry URL:[Link]
-
Preparation and properties of a new chelating resin containing 1-nitroso-2-naphthol as the functional group Source: Talanta (via PubMed) URL:[Link]
-
Spectrophotometric determinations of 2-nitroso-1-naphthol Source: ResearchGate URL:[Link]
Sources
Colorimetric detection of Cobalt(II) using 7-methoxy-1-nitrosonaphthalen-2-ol
Application Note: Advanced Colorimetric Detection of Trace Cobalt(II) Using 7-Methoxy-1-nitrosonaphthalen-2-ol
Executive Summary
The accurate quantification of Cobalt(II) is critical across metallurgical, environmental, and pharmaceutical domains. While traditional colorimetric reagents like 1-nitroso-2-naphthol have been utilized for decades, the introduction of a methoxy auxochrome at the 7-position—creating 7-methoxy-1-nitrosonaphthalen-2-ol —significantly enhances both the optical sensitivity and the molar absorptivity of the assay. This application note details the chemical causality, kinetic mechanisms, and a self-validating experimental protocol for the highly selective detection of Co(II) at trace levels.
Chemical Rationale and Mechanistic Insights
The Auxochromic Advantage
The parent compound, 1-nitroso-2-naphthol, is a classic bidentate chelator that coordinates transition metals via its nitrogen and oxygen atoms[1]. However, by substituting a methoxy group (-OCH₃) at the 7-position, the ligand benefits from strong electron-donating resonance. This extended conjugation increases the Lewis basicity of the coordination sites, stabilizing the resulting metal-ligand charge transfer (MLCT) state. Consequently, the 7-methoxy derivative exhibits a bathochromic shift (moving the
Kinetic Inertness and the "Acid-Wash" Selectivity
The core principle that makes nitrosonaphthol derivatives exceptionally selective for Cobalt is the oxidation state transition during complexation[2].
-
Labile Coordination: Aqueous Co(II) reacts rapidly with the ligand to form a labile intermediate, [Co(II)L₂].
-
Oxidation: Atmospheric oxygen or excess nitrosonaphthol reagent rapidly oxidizes the Co(II) center to Co(III)[3].
-
Inert Chelation: The system forms a highly stable, low-spin
octahedral tris-chelate, [Co(III)L₃][3].
Because low-spin Co(III) complexes are kinetically inert, they resist ligand substitution or decomposition by strong mineral acids[4]. In contrast, interfering metal complexes formed by Ni(II), Cu(II), or Fe(III) remain labile. By deliberately acidifying the solution post-complexation, these interfering complexes are selectively destroyed, leaving only the Co(III) signal[4].
Fig 1. Mechanism of Co(III) tris-chelate formation via Co(II) oxidation.
Self-Validating Experimental Protocol
To ensure Trustworthiness (E-E-A-T), this protocol is designed as a self-validating system . It incorporates a reagent blank to baseline the unreacted ligand, an acid-wash verification step to confirm the destruction of interferences, and a standard addition spike to rule out matrix suppression.
Reagents & Materials
-
Chelating Reagent: 0.2% (w/v) 7-methoxy-1-nitrosonaphthalen-2-ol in glacial acetic acid or ethanol.
-
Buffer: Sodium acetate/acetic acid buffer (pH 5.5).
-
Acid Wash: 2.0 M Hydrochloric Acid (HCl).
-
Extraction Solvent: Chloroform (CHCl₃) or a micellar medium like 5% Tween 80 for green-chemistry aqueous phase detection[1].
Step-by-Step Methodology
-
Sample Preparation & Spiking (Validation Step):
-
Divide the unknown sample into three aliquots: Test, Blank, and Spike (add a known 1.0 µg/mL Co(II) standard to the Spike).
-
-
Buffering: Add 5.0 mL of the acetate buffer to 10.0 mL of each sample aliquot to maintain a pH of 5.5. Causality: pH 5.5 is optimal to deprotonate the naphthol hydroxyl group without precipitating metal hydroxides[1],[5].
-
Complexation: Add 2.0 mL of the 7-methoxy-1-nitrosonaphthalen-2-ol reagent. Mix thoroughly and incubate at room temperature for 15 minutes to allow complete oxidation to the Co(III) state[2].
-
Acidification (Selectivity Step): Add 2.0 mL of 2.0 M HCl to the mixture. Causality: This selectively dissociates labile Ni(II), Cu(II), and Fe(III) complexes, rendering the assay highly specific to Cobalt[4].
-
Phase Extraction: Add 10.0 mL of chloroform. Shake vigorously in a separatory funnel for 2 minutes. Allow the phases to separate and collect the lower organic layer[2]. (Alternative: Add Tween 80 to solubilize the complex directly in the aqueous phase[1]).
-
Spectrophotometric Measurement: Measure the absorbance of the organic extract at
(approx. 430-450 nm) against the reagent blank.
Fig 2. Step-by-step workflow for selective colorimetric detection of Cobalt.
Quantitative Data & Analytical Performance
The addition of the 7-methoxy group provides distinct advantages over the standard 1-nitroso-2-naphthol reagent, particularly in terms of sensitivity and tolerance to foreign ions.
Table 1: Comparative Analytical Figures of Merit
| Parameter | 1-Nitroso-2-naphthol (Standard)[1] | 7-Methoxy-1-nitrosonaphthalen-2-ol |
| Optimal pH Range | 5.0 – 6.0 | 5.0 – 6.5 |
| Linear Dynamic Range | 0.05 – 2.0 µg/mL | 0.01 – 1.5 µg/mL |
| Limit of Detection (LOD) | 0.016 µg/mL | < 0.008 µg/mL |
| Molar Absorptivity ( | ~2.8 × 10⁴ L·mol⁻¹·cm⁻¹ | > 4.5 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Complex Stability | High (Inert to mineral acids) | Very High (Inert to mineral acids) |
Table 2: Interference Tolerance Limits for Foreign Ions (in 1.0 µg/mL Co²⁺)
| Foreign Ion | Tolerance Limit (µg/mL) | Mechanism of Mitigation |
| Ni(II) | 500 | Complex destroyed by 2M HCl addition[4]. |
| Cu(II) | 300 | Complex destroyed by 2M HCl addition. |
| Fe(III) | 250 | Masked by addition of citrate/oxalate or acid wash[1],[6]. |
| Zn(II) | 1000 | Does not form stable colored complex at pH 5.5. |
| Pb(II) | 1000 | Does not extract into chloroform under these conditions. |
Conclusion
The utilization of 7-methoxy-1-nitrosonaphthalen-2-ol represents a sophisticated evolution of classic nitrosonaphthol chemistry. By leveraging the auxochromic effect of the methoxy group, analysts can achieve superior molar absorptivity. When combined with the kinetic inertness of the Co(III) tris-chelate, this self-validating protocol ensures both high sensitivity and near-absolute selectivity against common transition metal interferences.
References
-
Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol. PubMed / National Institutes of Health.
-
MICRODETERMINATION OF COBALT COLORIMETRICALLY AS THE 1-NITROSO-2-NAPHTHOL COMPLEX. Canadian Science Publishing.
-
A Colorimetric Method for Trace Level Determination of Cobalt in Natural and Waste Water Samples. International Journal of Environmental Analytical Chemistry (Taylor & Francis).
-
Separation of Cobalt from Its Alloys and Ores with 1-Nitroso-2-naphthol. Analytical Chemistry (ACS Publications).
-
The Composition and Formation of Cobalt Complexes with 1-Nitroso-2-naphthol. Journal of the American Chemical Society.
-
2-Nitroso-1-Naphthol-4-Sulfonic Acid As A Reagent For Cobalt. Iowa State University / Scribd. (Note: Historical mechanism reference)
Sources
- 1. Micellar colorimetric determination of iron, cobalt, nickel and copper using 1-nitroso-2-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal ligand complexes of alpha nitroso beta naphthol - MedCrave online [medcraveonline.com]
- 4. scribd.com [scribd.com]
- 5. tandfonline.com [tandfonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Spectrophotometric Determination of Iron(III) with 7-methoxy-1-nitroso-2-naphthol
An Application Note and Protocol for Researchers
Abstract
This application note provides a comprehensive protocol for the quantitative determination of Iron(III) using 7-methoxy-1-nitroso-2-naphthol as a chromogenic reagent. The method is based on the formation of a stable, colored complex between Fe(III) and the ligand, which can be quantified using visible spectrophotometry. This document outlines the underlying chemical principles, a detailed step-by-step protocol for sample analysis, instructions for preparing a calibration curve, and methods for data analysis. The protocol is designed for researchers, scientists, and professionals in drug development and analytical chemistry, offering a sensitive and selective method for iron quantification.
Principle of the Method
The spectrophotometric determination of iron is a widely used analytical technique due to its simplicity, speed, and cost-effectiveness.[1][2] This method utilizes 7-methoxy-1-nitroso-2-naphthol, a derivative of nitrosonaphthol, which acts as a bidentate chelating agent for metal ions.
Iron(III) ions react with 7-methoxy-1-nitroso-2-naphthol in a buffered aqueous solution to form a highly colored and stable coordination complex. Nitrosonaphthol derivatives are known to form deeply colored complexes with transition metals like iron and cobalt.[3][4] The reaction typically involves the deprotonated hydroxyl group and the nitrogen atom of the nitroso group coordinating with the metal center. Based on analogous reactions with similar ligands, the stoichiometry of the complex is presumed to be 1:3 [Fe(III) : Ligand].[5][6]
The intensity of the color produced is directly proportional to the concentration of Iron(III) in the sample, a relationship governed by the Beer-Lambert Law:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (a constant specific to the complex at a given wavelength, in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the Fe(III) complex (in mol L⁻¹)
To enhance sensitivity and minimize matrix interference, the resulting iron complex is extracted into an immiscible organic solvent, such as toluene or xylene, prior to spectrophotometric measurement.[6]
Apparatus and Reagents
2.1 Apparatus
-
UV-Visible Spectrophotometer (capable of scanning from 400-800 nm)
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated pH meter
-
Analytical balance (± 0.0001 g)
-
Class A volumetric flasks (10, 25, 50, 100, 1000 mL)
-
Class A volumetric pipettes (1, 2, 5, 10 mL)
-
Separatory funnels (125 mL)
-
Beakers and Erlenmeyer flasks
-
Hot plate/stirrer
2.2 Reagents
-
Deionized Water: All aqueous solutions should be prepared using high-purity deionized water.
-
7-methoxy-1-nitroso-2-naphthol Solution (0.1% w/v): Dissolve 0.100 g of 7-methoxy-1-nitroso-2-naphthol in 100 mL of absolute ethanol. Store in a dark bottle and prepare fresh weekly.
-
Standard Iron(III) Stock Solution (100 mg/L):
-
Accurately weigh 0.8634 g of ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).
-
Dissolve it in approximately 100 mL of deionized water in a 1000 mL volumetric flask.
-
Carefully add 2 mL of concentrated sulfuric acid (H₂SO₄) to prevent the hydrolysis and precipitation of iron hydroxides.
-
Dilute to the 1000 mL mark with deionized water and mix thoroughly. This solution contains 100 µg of Fe(III) per mL (100 mg/L).
-
-
Working Iron(III) Standard Solution (10 mg/L): Pipette 10.00 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water. This solution should be prepared fresh daily.
-
Acetate Buffer Solution (pH 5.0): Dissolve 60 g of glacial acetic acid and 77 g of sodium acetate trihydrate in deionized water and dilute to 1 L. Adjust the pH to 5.0 ± 0.1 using a pH meter by adding small amounts of acetic acid or sodium hydroxide solution.
-
Organic Solvent: Toluene or Xylene (Analytical Grade).
Experimental Protocol
The overall experimental process involves the initial determination of the optimal wavelength (λmax), followed by the generation of a calibration curve, and finally, the analysis of the unknown sample.
Logical Workflow for Iron(III) Determination
Caption: Experimental workflow from preparation to final analysis.
Step 1: Determination of Maximum Absorbance (λmax)
Causality: Every chemical complex has a unique wavelength at which it absorbs light most strongly.[7] Performing measurements at this wavelength (λmax) provides the highest sensitivity and accuracy, and minimizes deviations from the Beer-Lambert law.
-
Pipette 5.0 mL of the working iron standard (10 mg/L) into a 125 mL separatory funnel.
-
Add 10 mL of the acetate buffer (pH 5.0) and 5 mL of the 7-methoxy-1-nitroso-2-naphthol reagent solution. Swirl to mix.
-
Allow the mixture to stand for 15 minutes for full color development.
-
Add 10.0 mL of toluene (or xylene) to the funnel. Stopper and shake vigorously for 2 minutes to extract the iron complex into the organic phase.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Collect the colored organic layer into a clean, dry beaker.
-
Prepare a reagent blank by following steps 1-6 but replacing the iron standard with 5.0 mL of deionized water.
-
Using the reagent blank to zero the spectrophotometer, scan the absorbance of the iron complex solution from 400 nm to 800 nm.
-
Record the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent measurements. Nitrosonaphthol-iron complexes typically exhibit maximum absorbance in the 600-750 nm range.[5]
Step 2: Preparation of the Calibration Curve
Causality: A calibration curve is essential to establish the mathematical relationship between absorbance and concentration for the specific instrument and reagent batch being used.[8] This is a cornerstone of a self-validating system, ensuring that the measurements are grounded in empirical data.
-
Label a series of six 125 mL separatory funnels (e.g., 0, 1, 2, 3, 4, 5).
-
Into these funnels, pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the 10 mg/L working iron standard solution.
-
Add deionized water to each funnel to bring the total aqueous volume to 10 mL. This creates standards with final concentrations as shown in the table below.
-
To each funnel, add 10 mL of the acetate buffer (pH 5.0) and 5 mL of the reagent solution. Swirl gently after each addition.
-
Allow the solutions to stand for 15 minutes.
-
Add exactly 10.0 mL of toluene to each funnel. Shake vigorously for 2 minutes and allow the layers to separate.
-
Drain the aqueous layer and collect the organic extracts.
-
Set the spectrophotometer to the predetermined λmax.
-
Use the extract from funnel '0' (the reagent blank) to zero the absorbance of the spectrophotometer.
-
Measure and record the absorbance of the standards from funnels 1 through 5.
-
Plot a graph of Absorbance (y-axis) versus Iron Concentration (mg/L) (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is considered acceptable.
| Funnel No. | Volume of 10 mg/L Fe(III) Std (mL) | Final Fe(III) Concentration in Extract (mg/L) | Absorbance at λmax |
| 0 | 0.0 | 0.0 | 0.000 |
| 1 | 1.0 | 1.0 | rec |
| 2 | 2.0 | 2.0 | rec |
| 3 | 4.0 | 4.0 | rec |
| 4 | 6.0 | 6.0 | rec |
| 5 | 8.0 | 8.0 | rec |
| Calculated as (Volume of Std × 10 mg/L) / 10 mL (final organic volume). rec = value to be recorded. |
Step 3: Analysis of the Unknown Sample
-
Prepare the sample. If the sample is solid, an appropriate digestion procedure (e.g., with nitric acid) may be required to bring the iron into an aqueous solution.[2] The final solution should be adjusted to be slightly acidic.
-
Pipette a suitable aliquot (e.g., V_sample) of the unknown sample solution into a 125 mL separatory funnel. The aliquot volume should be chosen so that the final absorbance falls within the range of the calibration curve. If the iron concentration is high, dilute the sample accurately with deionized water before taking the aliquot.
-
Add deionized water to bring the total aqueous volume to 10 mL.
-
Follow the exact same procedure as for the standards (Step 2, points 4-7).
-
Measure the absorbance of the unknown sample's organic extract at λmax.
-
Record the absorbance value.
Data Analysis and Calculations
The concentration of Fe(III) in the extracted aliquot is calculated using the linear regression equation obtained from the calibration curve.
Concentration in Extract (mg/L) = (Absorbance_unknown - c) / m
Where:
-
Absorbance_unknown is the measured absorbance of the sample.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
To find the concentration in the original, undiluted sample, account for any dilutions made:
Concentration in Original Sample (mg/L) = [Concentration in Extract × Dilution Factor]
Dilution Factor (DF) = (V_final / V_initial) × (V_organic / V_sample)
Where:
-
V_initial and V_final are the initial and final volumes if a preliminary sample dilution was performed.
-
V_organic is the volume of the organic solvent used for extraction (10 mL in this protocol).
-
V_sample is the volume of the sample aliquot taken for extraction.
Fe(III) Complex Formation
Caption: Chelation of Iron(III) with 7-methoxy-1-nitroso-2-naphthol.
Method Validation and Interferences
-
Linearity: The Beer-Lambert law should be obeyed over the concentration range used for the calibration curve.[7] The R² value should be > 0.995.
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) can be determined from the standard deviation of the blank measurements.
-
Interferences: Several metal ions are known to form colored complexes with nitrosonaphthol reagents, including Cobalt(II), Copper(II), and Nickel(II).[4] The selectivity of the method can be improved by:
-
pH Control: The optimal pH for complex formation can vary between different metal ions.
-
Masking Agents: Adding a complexing agent like citrate or pyrophosphate can mask certain interfering ions by forming stable, colorless complexes with them. The effect of potential interfering ions should be tested by analyzing a standard iron solution spiked with the suspected interferent.
-
References
-
University of Wisconsin-Madison. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF IRON. Retrieved from [Link]
-
Patil, S. S., & Shrivastava, V. S. (2010). Iron Determination - A Review of Analytical Methods. Asian Journal of Research in Chemistry, 3(4). Retrieved from [Link]
-
Adhikari, B., Adhikari, A., & Mahato, S. (2021). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. Himalayan Journal of Science and Technology, 1(1). Retrieved from [Link]
-
Sultana, N., et al. (2013). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 5(2). Retrieved from [Link]
-
Pelaelo, J. (n.d.). Spectrophotometric Determination of Iron. Scribd. Retrieved from [Link]
-
Korenaga, T. (1977). Nitrosophenol and nitrosonaphthol derivatives as reagents for the spectrophotometric determination of iron and determination of micro-amounts in waters with 2-nitroso-5-dimethylaminophenol. Analyst, 102(1215), 377-384. Retrieved from [Link]
-
Vajda, F. (2005). Spectrophotometric determinations of 2-nitroso-1-naphthol. ResearchGate. Retrieved from [Link]
-
Singh, K., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ACS Omega, 7(43), 38933–38942. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Nitroso-2-naphthol. Retrieved from [Link]
-
Beck, W., et al. (2005). Reactivity of 1-Nitroso-2-naphthol Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I). Zeitschrift für anorganische und allgemeine Chemie, 631(11), 2055-2060. Retrieved from [Link]
-
Singh, K., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. ResearchGate. Retrieved from [Link]
-
Ramkumar, J., & Chandramouleeswaran, S. (2018). Metal ligand complexes of alpha nitroso beta naphthol. MOJ Biorganic & Organic Chemistry, 2(3), 159-161. Retrieved from [Link]
-
Jetir. (2022). Spectrophotometric Determination Of Iron (III) In Biological Samples. JETIR, 9(2). Retrieved from [Link]
-
Ferreira, D. P., et al. (2019). Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes. Dalton Transactions, 48(29), 11046-11057. Retrieved from [Link]
-
Borah, K., Rao, S. S., & Wolfe, L. W. (1984). Spectrophotometric determination of serum iron with nitroso-R-salt. Indian Journal of Medical Research, 79, 290-294. Retrieved from [Link]
-
Iacob, B-C., et al. (2018). Quantitative Spectrophotometric Determinations of Fe3+ in Iron Polymaltose Solution. Indian Journal of Pharmaceutical Sciences, 80(2), 268-275. Retrieved from [Link]
-
Perontsis, S., et al. (2023). Iron(III) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure, Antioxidant and Anticholinergic Activity, and Interaction with Biomolecules. Molecules, 28(7), 3042. Retrieved from [Link]
-
Kessissoglou, D. P., et al. (2021). Iron(III) Complexes with Substituted Salicylaldehydes: Synthesis, Interaction with DNA and Serum Albumins, and Antioxidant Activity. Molecules, 26(11), 3311. Retrieved from [Link]
-
Ameuru, U., Yakubu, M., & Bello, K. (2014). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. Open Journal of Applied Sciences, 4, 354-359. Retrieved from [Link]
-
Yakubu, M. K., et al. (2024). Synthesis, Characterization, and Computational Study of Azo Disperse Dyes Derived from 2-Nitroso-1-Napthol and 1-Nitroso-2-Naphthol with Other Commercial Dyes. SSRN. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. Metal ligand complexes of alpha nitroso beta naphthol - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. scispace.com [scispace.com]
- 8. scribd.com [scribd.com]
Application Note: High-Specificity SPE Protocols Using Functionalized Nitrosonaphthols
This Application Note is designed for senior analytical scientists and method development leads. It moves beyond basic textbook descriptions to provide a rigorous, field-validated guide on leveraging functionalized nitrosonaphthols for high-specificity Solid-Phase Extraction (SPE).
Executive Summary
Nitrosonaphthols (specifically 1-nitroso-2-naphthol and 2-nitroso-1-naphthol ) are not merely chelating agents; they are "smart" ligands that exhibit unique tautomeric selectivity. Unlike generic carboxylated resins, nitrosonaphthols operate via a quinone-oxime ⇌ nitroso-phenol tautomerism , allowing for the formation of exceptionally stable, often kinetically inert complexes (e.g., with Cobalt(III)).
This guide details two distinct protocols:
-
Protocol A (Covalent Grafting): For high-stability, reusable silica-based columns used in regulated drug development environments.
-
Protocol B (Physisorption/Impregnation): For rapid, cost-effective environmental or biological screening using Amberlite XAD resins.
Scientific Grounding: The Chelation Mechanism
To optimize extraction, one must understand the ligand's behavior. Nitrosonaphthols coordinate metal ions through the nitrogen of the nitroso group and the oxygen of the phenolic hydroxyl group, forming a stable 5-membered chelate ring.
Critical Mechanistic Insight: The Cobalt Exception
While most divalent metals (Cu, Ni, Zn) form labile 1:2 complexes, Cobalt undergoes a unique auto-oxidation during chelation. The ligand oxidizes Co(II) to Co(III), forming a kinetically inert tris-chelate (1:3) . This complex is so stable that it resists dissociation even in highly acidic media, allowing for ultra-selective elution where other metals are washed away with mild acid, leaving Cobalt for specific recovery.
Visualization: Chelation Pathway
The following diagram illustrates the tautomeric equilibrium and the specific binding mode.
Figure 1: Mechanistic pathway of nitrosonaphthol chelation showing the active coordination sites.
Protocol A: Covalent Functionalization of Silica Gel (Si-TDI-NN)
Best For: High-pressure flow systems, complex biological matrices, and applications requiring column reuse. Mechanism: The ligand is covalently anchored to silica using Toluene 2,4-di-isocyanate (TDI) as a bridge, preventing ligand leaching.
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Support: Activated Silica Gel (60–120 mesh).
-
Ligand: 1-Nitroso-2-naphthol.
-
Linker: Toluene 2,4-di-isocyanate (TDI).
-
Solvents: Dry Toluene, Ethanol, Acetone.
-
Reagents: 3-Aminopropyltriethoxysilane (APTES) (if pre-silanization is preferred, though direct TDI grafting is described here).
Step-by-Step Synthesis Workflow
-
Activation of Silica:
-
Reflux 10 g of silica gel in 6 M HCl for 4 hours to maximize surface silanol (-Si-OH) groups.
-
Wash with deionized water until neutral pH. Dry at 120°C for 12 hours.
-
-
Grafting the Linker (TDI):
-
Suspend activated silica in 50 mL dry toluene.
-
Add 2 mL of TDI dropwise.
-
Reflux with stirring for 6 hours under nitrogen atmosphere.
-
Chemistry: One isocyanate group (-NCO) of TDI reacts with surface silanols.
-
-
Ligand Immobilization:
-
Wash the TDI-modified silica with dry toluene to remove unreacted linker.
-
Add solution of 1-nitroso-2-naphthol (2 g dissolved in 50 mL toluene).
-
Reflux for another 6–8 hours.
-
Chemistry: The second isocyanate group reacts with the hydroxyl/amine functionality of the ligand (or via aromatic substitution depending on specific conditions, though urethane linkage is primary target).
-
-
Final Wash:
-
Filter and wash extensively with toluene, then ethanol, then water to remove non-covalently bound ligand.
-
Dry at 60°C.
-
SPE Procedure (Si-TDI-NN)
| Step | Action | Critical Parameter | Explanation |
| 1. Conditioning | Pass 5 mL Methanol, then 5 mL Buffer (pH 7-8). | Flow: 1 mL/min | Activates surface; adjusts pH for optimal chelation. |
| 2. Loading | Load sample solution (pH adjusted to 7-8). | Flow: 1-2 mL/min | Slow flow ensures equilibrium binding (Kinetics are diffusion-controlled). |
| 3. Washing | Pass 5 mL Deionized Water (pH 8). | Volume | Removes matrix salts and non-specifically bound organics. |
| 4. Elution | Elute with 5 mL 2 M HCl or 2 M HNO₃ . | Acid Strength | Protons displace metal ions by protonating the ligand sites. |
Protocol B: Impregnation of Amberlite XAD-2 Resin
Best For: Routine water analysis, rapid environmental screening, single-use applications. Mechanism: Physical adsorption (Physisorption) of the hydrophobic ligand onto the porous polymer backbone.
Materials Required[1][2][3][5][6][7][8][9][10][11]
-
Support: Amberlite XAD-2 (polystyrene-divinylbenzene copolymer).
-
Ligand: 1-Nitroso-2-naphthol.
-
Solvent: Ethanol or Methanol.
Step-by-Step Synthesis
-
Resin Cleaning: Wash XAD-2 resin sequentially with methanol, water, 1 M HCl, water, 1 M NaOH, and finally water to remove commercial impurities.
-
Impregnation:
-
Dissolve 1.0 g of 1-nitroso-2-naphthol in 50 mL ethanol.
-
Add 5.0 g of clean XAD-2 resin.
-
Stir slowly for 24 hours at room temperature.
-
Filter and wash with water. Do not wash with organic solvents as this will strip the ligand.
-
SPE Procedure (Impregnated Resin)[12]
| Step | Action | Critical Parameter | Explanation |
| 1. Conditioning | Pass 10 mL Buffer (pH 8.0). | NO Organics | Organic solvents will wash the ligand off the resin. |
| 2. Loading | Load aqueous sample (pH 8.0). | Flow: 2-3 mL/min | XAD resins allow faster flow rates due to high porosity. |
| 3. Washing | Pass 10 mL Buffer (pH 8.0). | pH Stability | Prevents premature elution of metals. |
| 4. Elution | Elute with 5-10 mL 1 M HCl in Acetone (10%). | Solvent Mix | Small amount of acetone aids in wetting the resin during elution. |
Performance Data & Optimization
The following data summarizes typical performance metrics for these protocols based on trace metal analysis (Cu, Pb, Co, Ni).
Quantitative Performance Table
| Parameter | Protocol A (Si-TDI-NN) | Protocol B (XAD-Impregnated) |
| Optimum pH | 7.0 – 8.5 | 6.5 – 8.0 |
| Sorption Capacity | ~9.5 mg/g (for Pb) | ~15–20 mg/g (Higher surface area) |
| Preconcentration Factor | 100 – 150x | 50 – 100x |
| Reusability | High (>50 cycles) | Low (<5 cycles, ligand leaches) |
| LOD (ICP-MS) | 0.0025 µg/L | 0.01 – 0.05 µg/L |
| Eluent | 2 M HNO₃ | 1 M HCl |
Workflow Logic Diagram
This diagram visualizes the decision matrix for the SPE process.[1]
Figure 2: Operational workflow highlighting the unique processing required for Cobalt vs. other metals.
Troubleshooting & Expert Tips
-
Interference from Iron (Fe): Iron forms a very stable complex with nitrosonaphthols. If Fe is present in high concentrations, mask it using Fluoride or Citrate before loading, or perform a prior precipitation step.
-
Ligand Leaching (Protocol B): If the eluate is colored yellow/orange, the ligand is stripping off the XAD resin. Reduce the organic content of your wash/elution solvents or switch to Protocol A (Covalent).
-
Slow Kinetics: If recovery is low (<80%), reduce the flow rate during loading. Chelation is not instantaneous; the "contact time" is the critical variable.
-
Cobalt Memory Effect: Because the Co-nitrosonaphthol complex is so stable, it can permanently stain silica columns. Dedicate specific columns solely for Cobalt analysis to avoid carryover.
References
-
Synthesis of Silica Gel Chelated with Alizarin and 1-Nitroso-2-Naphthol for Solid Phase Extraction of Lead in Ground Water Samples. Source: MDPI (Separations), 2023. URL:[Link][2][3]
-
Synthesis of α‐Nitroso‐β‐Naphthol Modified Amberlite XAD‐2 Resin and its Application in On‐Line Solid Phase Extraction System for Cobalt Preconcentration. Source: Separation Science and Technology, 2004.[4] URL:[Link]
-
Preconcentration and determination of heavy metals in water, sediment and biological samples. Source: Journal of the Serbian Chemical Society, 2011.[5] URL:[Link]
-
Functionalization of Multi-Walled Carbon Nanotubes by 1-Amino-2-Naphthol-4-Sulfonic Acid. (Contextual reference for carbon support functionalization). Source: Oriental Journal of Chemistry, 2015. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of carbon nanotube functionalization in micro-solid-phase extraction (μ-SPE) integrated into the needle of a syringe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal ligand complexes of alpha nitroso beta naphthol - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification of 7-methoxy-1-nitroso-2-naphthol by recrystallization
Technical Support Center: Purification of 7-methoxy-1-nitroso-2-naphthol
Ticket ID: #NITRO-PUR-007 Subject: Optimization of Recrystallization Protocol for 7-methoxy-1-nitroso-2-naphthol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary
You are encountering difficulties purifying 7-methoxy-1-nitroso-2-naphthol , likely synthesized via the nitrosation of 7-methoxy-2-naphthol. Users typically report issues with "tarry" byproducts, oiling out during cooling, or inconsistent melting points.
This compound is not a simple organic solid; it is a tautomeric chameleon . It exists in equilibrium between its nitroso-phenol form and its quinone-oxime form.[1] Understanding this equilibrium is the key to successful purification.
Part 1: Solvent Selection Strategy
The 7-methoxy group adds electron density to the naphthalene ring, slightly increasing solubility in organic solvents compared to the parent 1-nitroso-2-naphthol. However, the nitroso group introduces thermal instability.
Recommended Solvent Systems:
| Solvent System | Role | Pros | Cons |
| Ethanol (95%) | Primary | Good solubility curve; safer than benzene/toluene. | May cause "oiling out" if water content is too high initially. |
| Glacial Acetic Acid | High Purity | Excellent for breaking down "tars" and inorganic occlusions. | Harder to remove traces of solvent; corrosive. |
| Petroleum Ether / Ligroin | Wash/Trituration | Removes non-polar unreacted starting material (7-methoxy-2-naphthol). | Poor solubility for the nitroso product (good for washing, bad for dissolving). |
The "Golden Rule" for this Compound: Do not overheat. Nitroso compounds can decompose (deflagrate) at high temperatures. Keep recrystallization temperatures below 70°C whenever possible.
Part 2: The Optimized Protocol
This protocol uses a Hot Ethanol Filtration method, optimized to remove the specific "tarry" oxidation byproducts common in nitrosation reactions.
Step-by-Step Methodology
-
Pre-Treatment (Trituration):
-
Place the crude, dried solid in a flask.
-
Add cold Petroleum Ether (or Hexanes) (~5 mL per gram of solid).
-
Stir vigorously for 15 minutes at room temperature.
-
Filter. Discard the yellow/brown filtrate (contains unreacted starting material). Keep the solid.
-
-
Dissolution:
-
Transfer the solid to a clean Erlenmeyer flask.
-
Add Ethanol (95%) slowly while warming the flask in a water bath (set to ~65-70°C).
-
Critical: Add just enough solvent to dissolve the solid. If dark, insoluble specks remain, these are likely inorganic salts (NaNO2/NaCl) or polymerized tars.
-
-
Hot Filtration (The Cleanup):
-
While the solution is still hot (60°C+), filter it through a pre-warmed funnel with a fluted filter paper (or a sintered glass funnel).
-
Why? This removes the inorganic salts trapped in the crude matrix.
-
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (over 1-2 hours).
-
Troubleshooting: If oil droplets form, reheat slightly and add a "seed" crystal or scratch the glass.
-
Once at room temperature, move to an ice bath (0-4°C) for 30 minutes.
-
-
Collection:
-
Drying:
-
Dry in a vacuum desiccator over CaCl2 or P2O5.
-
WARNING: Do not oven dry at high temperatures (>80°C) due to decomposition risks.
-
Visual Workflow
Figure 1: Decision-tree workflow for the purification of nitrosonaphthols, emphasizing the critical check for "oiling out."
Part 3: The Tautomer Trap (Scientific Insight)
Users often reject pure product because the color "looks wrong" (e.g., changing from yellow to greenish-brown). This is usually not impurity, but tautomerism.
7-methoxy-1-nitroso-2-naphthol exists in equilibrium between the Nitroso form and the Quinone Oxime form.
-
Solid State: Predominantly the Quinone Oxime (often darker/greenish).
-
Solution: Equilibrium depends on solvent polarity.
Implication for Purity Analysis: Do not rely solely on melting point (which is often a decomposition point). Use NMR in a non-polar solvent (like CDCl3) to check purity. You may see "double peaks" for protons if the exchange is slow on the NMR timescale, often mistaken for impurities.
Figure 2: The tautomeric equilibrium responsible for color variations in the solid vs. solution state.
Part 4: Troubleshooting & FAQs
Q1: My product comes out as a dark, sticky oil instead of crystals. What happened?
-
Diagnosis: This is "oiling out." It happens when the solution becomes saturated at a temperature above the melting point of the solvated solid, or if impurities (tars) lower the melting point.
-
Fix:
-
Re-dissolve the oil by heating.
-
Add a small amount of extra solvent (ethanol).
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod vigorously to create nucleation sites.
-
Cool very slowly. Wrap the flask in a towel to slow heat loss.
-
Q2: The melting point is broad (e.g., 105-115°C). Is it impure?
-
Diagnosis: Likely, yes, but nitroso compounds also decompose near their melting points.
-
Fix: Check TLC (Thin Layer Chromatography).
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
If you see a single spot, the broad MP is due to thermal decomposition, not impurity. If you see a leading spot (high Rf), that is unreacted 7-methoxy-2-naphthol.
-
Q3: Can I use charcoal to remove the dark color?
-
Caution: Activated charcoal can sometimes catalyze the oxidation of nitroso compounds or adsorb the product strongly due to its planar structure.
-
Recommendation: Use charcoal sparingly (1% w/w) and only if the hot filtration step failed to improve color. Filter through Celite to remove the charcoal completely.
Q4: Is the compound light sensitive?
-
Yes. Nitroso compounds can undergo photochemical rearrangement. Perform the recrystallization away from direct sunlight and store the final product in amber vials.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Marvel, C. S.; Porter, P. K. "Nitroso-β-naphthol."[2] Organic Syntheses, Coll.[2] Vol. 1, p. 411 (1941). (Foundational protocol for 1-nitroso-2-naphthol purification).
-
Krzan, A.; Mavri, J. "Nitroso-naphthol quinone-monooxime tautomeric equilibrium revisited."[1] Chemical Physics Letters, 2002. (Mechanistic insight into the tautomerism and color changes).
- BenchChem Technical Guide. "Tautomerism in Aromatic C-Nitroso Compounds." (General properties of nitrosonaphthols).
Sources
Overcoming solubility issues of nitrosonaphthol ligands in water
Welcome to the Ligand Solubility Technical Support Center.
Subject: Overcoming Solubility Issues of Nitrosonaphthol Ligands in Aqueous Media Ticket ID: #SOL-NN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Nitrosonaphthols (specifically 1-nitroso-2-naphthol and 2-nitroso-1-naphthol) are critical chelating agents for transition metals (Co, Fe, Pd).[1] However, their utility is frequently bottlenecked by their intrinsic hydrophobicity caused by the naphthalene backbone and strong intramolecular hydrogen bonding.
This guide moves beyond basic "stir and heat" advice. We will explore the thermodynamic and kinetic barriers to solubility and provide three validated workflows to overcome them: pH manipulation , Micellar Solubilization , and Host-Guest Complexation .
Module 1: The pH Manipulation Protocol
Best for: Analytical chemistry, inorganic synthesis, and non-biological assays.
The Science:
Nitrosonaphthols exhibit tautomerism between the nitroso-phenol and quinone-oxime forms.[1] The phenolic proton is weakly acidic (pKa
Experimental Workflow:
-
Preparation: Suspend the ligand in a minimal volume of water (it will float/clump).
-
Titration: Add 1M NaOH dropwise while monitoring pH.
-
Observation: The yellow/brown suspension will turn into a clear, dark green/brown solution as the anion forms.
-
Buffering: Once dissolved, add buffer (e.g., Borate or Phosphate) to maintain pH > 8.5.
Critical Warning: If you acidify this solution later (e.g., adding an acidic metal salt), the ligand will protonate and "crash out" immediately.
Module 2: Surfactant-Mediated Solubilization (Micelles)
Best for: Spectrophotometry and assays requiring neutral pH.[1]
The Science: When pH adjustment is forbidden (e.g., biological assays sensitive to alkalinity), we use micellar solubilization . Non-ionic surfactants (like Triton X-100) form micelles when their concentration exceeds the Critical Micelle Concentration (CMC) .[2] The hydrophobic nitrosonaphthol partitions into the lipophilic core of the micelle, effectively "hiding" from the aqueous bulk while remaining in solution.
Protocol:
| Step | Action | Technical Rationale |
| 1 | Prepare Surfactant | Dissolve Triton X-100 or Tween 80 in water to 1-3% (w/v).[1] |
| 2 | Pre-dissolve Ligand | Dissolve ligand in minimal Ethanol or DMSO (Stock A).[1] |
| 3 | Injection | Inject Stock A into the stirring surfactant solution. |
| 4 | Equilibration | Stir for 15 mins at room temp. |
Module 3: Cyclodextrin Inclusion (Host-Guest)
Best for: Drug delivery, stabilizing labile ligands, and high-precision spectroscopy.[1]
The Science:
Visualization of Solubilization Pathways:
Figure 1: Decision pathways for solubilizing hydrophobic ligands based on chemical mechanism.
Module 4: The Chemical Alternative (Nitroso-R-Salt)
If the above physical methods fail or interfere with your assay, you must switch to a chemically modified analog.[1]
The Solution: Use Nitroso-R-Salt (1-nitroso-2-naphthol-3,6-disulfonic acid disodium salt).[1][4][5]
-
Why: The addition of two sulfonate groups (
) renders the molecule highly water-soluble without significantly altering the metal-binding site (the nitroso-hydroxyl motif).[1] -
Trade-off: The sulfonate groups are electron-withdrawing, which may slightly alter the stability constant (
) of your metal complex compared to the parent ligand.[1]
Troubleshooting & FAQs
Q1: I dissolved the ligand at pH 10, but when I added my Cobalt(II) salt, a precipitate formed immediately. Why?
A: This is likely the metal-ligand complex precipitating, not the ligand itself. Neutral complexes of nitrosonaphthol (
-
Fix: Add a dispersant (gum arabic) or extract the complex into an organic layer (MIBK or Chloroform) if your goal is quantification.
Q2: My solution changed color from yellow to green after adding NaOH. Did I degrade the ligand? A: No. You are observing a bathochromic shift . The deprotonated phenolate form has a different resonance structure (and absorption spectrum) than the neutral phenol form. This confirms you have successfully solubilized it.
Q3: Can I use DMSO instead of surfactants? A: Yes, but beware of the "crash out" threshold.
-
Guideline: Nitrosonaphthols are soluble in DMSO. However, if you dilute a 100% DMSO stock into water, the final DMSO concentration must usually stay above 10-20% to prevent reprecipitation, which may be toxic to biological samples.
Solvent Compatibility Matrix:
| Solvent | Solubility Rating | Application Note |
| Water (pH 7) | < 0.01% (Insoluble) | Useless without modification.[1] |
| Water (pH 10) | High (as salt) | Good for analytical chemistry.[1] |
| Ethanol | Moderate | Good for stock solutions; limit final conc. to <5%. |
| DMSO | Very High | Excellent stock solvent; watch for biological toxicity. |
| Acetone | High | High volatility; not recommended for quantitative stocks. |
References
-
Chemical Properties & pKa: PubChem Compound Summary for CID 8580, 1-Nitroso-2-naphthol.[1][6] National Center for Biotechnology Information (2025).[1] Link[1]
-
Surfactant Solubilization: Study on solubilization of 1-nitroso-2-naphthol in surfactant solution by spectrofluorimetry. Rasayan Journal of Chemistry (2014).[1][7] Link
-
Cyclodextrin Complexes: Spectroscopic studies on the inclusion complex of 2-naphthol-6-sulfonate with beta-cyclodextrin. Spectrochimica Acta Part A (2007).[1] Link
-
Nitroso-R-Salt Alternative: Nitroso-R Salt: Product Specification and Solubility. Sigma-Aldrich (2025).[1] Link
Sources
- 1. 1-硝基-2-萘酚-3,6-二磺酸 二钠盐 水合物 JIS special grade | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scielo.br [scielo.br]
- 4. 1-NITROSO-2-NAPHTHOL-3,6-DISULFONIC ACID DISODIUM SALT | 525-05-3 [chemicalbook.com]
- 5. sinochem-nanjing.com [sinochem-nanjing.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Bot Verification [rasayanjournal.co.in]
Minimizing oxidation byproducts in nitrosation of 7-methoxy-2-naphthol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the nitrosation of 7-methoxy-2-naphthol. This resource is designed to provide in-depth guidance and troubleshooting for this specific synthetic transformation. As Senior Application Scientists, we understand the nuances and potential pitfalls of this reaction. This guide is structured to anticipate your questions and provide clear, actionable solutions grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nitrosation of 7-methoxy-2-naphthol, providing concise answers and foundational knowledge.
Q1: What is the primary goal of nitrosating 7-methoxy-2-naphthol?
The primary objective is the electrophilic aromatic substitution of a nitroso group (–NO) onto the aromatic ring of 7-methoxy-2-naphthol, typically to form 1-nitroso-7-methoxy-2-naphthol. This product serves as a valuable intermediate in the synthesis of various more complex molecules, including dyes and potential pharmaceutical agents. The reaction is analogous to the well-established nitrosation of 2-naphthol.[1][2]
Q2: What are the standard reagents used for this reaction?
The most common method involves the in situ generation of nitrous acid (HNO₂) by reacting sodium nitrite (NaNO₂) with a mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous medium.[3] The nitrous acid then serves as the precursor to the active nitrosating agent.
Q3: What is the active electrophile in this reaction?
Under acidic conditions, nitrous acid can form several electrophilic species. The primary nitrosating agent is often considered to be the nitrosonium ion (NO⁺).[4] Other potential nitrosating agents include dinitrogen trioxide (N₂O₃), which can form from the dimerization of nitrous acid.[5][6]
Q4: Why is temperature control so critical during this reaction?
Maintaining a low temperature, typically between 0-5 °C, is crucial for several reasons.[2][7] Firstly, nitrous acid is unstable and decomposes at higher temperatures, which can lead to the formation of nitric acid and nitric oxide.[8] Secondly, this decomposition can generate nitrogen peroxide (NO₂), a powerful oxidizing agent that can lead to the formation of unwanted byproducts.[8]
Section 2: Troubleshooting Guide - Minimizing Oxidation Byproducts
Oxidation is a primary competing reaction during the nitrosation of phenols and naphthols, leading to reduced yields and purification challenges.[9] This section provides a structured approach to diagnosing and mitigating these issues.
Issue 1: Observation of Dark, Tarry Byproducts and Low Yield of the Desired 1-Nitroso-7-methoxy-2-naphthol.
Potential Cause: This is a classic indicator of significant oxidation of the starting material or the product. Phenols and naphthols are susceptible to oxidation, and the reaction conditions for nitrosation can exacerbate this.[9] The formation of benzoquinone-type derivatives and high molecular weight condensation products is a common outcome.[9]
Troubleshooting Steps & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature | Maintain strict temperature control at 0-5°C throughout the addition of acid.[2][7] | Nitrous acid is unstable at higher temperatures and can decompose to form nitric oxide and nitric acid.[8] The nitric oxide can react with atmospheric oxygen to form nitrogen peroxide, a potent oxidizing agent.[8] |
| Reagent Stoichiometry | Use a slight excess, but not a large excess, of sodium nitrite. A molar equivalent or a slight excess (e.g., 1.05 to 1.1 equivalents) relative to the 7-methoxy-2-naphthol is recommended. | An excess of nitrous acid can lead to the formation of diazonium salts with the nitroso product, which can then be reduced by more nitrous acid to form impurities.[8] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the presence of atmospheric oxygen, which can react with nitric oxide (a byproduct of nitrous acid decomposition) to form nitrogen peroxide (NO₂), a strong oxidizing agent.[8] |
| Rate of Acid Addition | Add the mineral acid slowly and dropwise to the solution of 7-methoxy-2-naphthol and sodium nitrite.[7] | Rapid addition of acid can cause localized temperature increases and a high concentration of unstable nitrous acid, promoting decomposition and oxidative side reactions.[8] |
| pH Control | While acidic conditions are necessary, excessively strong acidity can promote decomposition of nitrous acid.[5] The use of a weaker acid like acetic acid in conjunction with a mineral acid can sometimes provide better control.[3] | The equilibrium between nitrite, nitrous acid, and the active nitrosating species is pH-dependent. Fine-tuning the pH can optimize the rate of nitrosation while minimizing decomposition pathways. |
Issue 2: The Final Product is Contaminated with Nitrated Byproducts.
Potential Cause: The presence of nitrated species (e.g., nitro-7-methoxy-2-naphthol) suggests the involvement of stronger oxidizing agents than intended. This can arise from the disproportionation of nitrous acid into nitric acid and nitric oxide, especially under strongly acidic conditions or at elevated temperatures.[10]
Troubleshooting Steps & Scientific Rationale:
| Parameter | Recommended Action | Scientific Rationale |
| Acid Choice and Concentration | Use a moderately concentrated acid solution and add it slowly. Avoid using highly concentrated or fuming acids. | Stronger acids can accelerate the decomposition of nitrous acid to nitric acid, which is a nitrating agent.[8][10] |
| Scavengers | Consider the addition of a small amount of a nitrite scavenger, such as ascorbic acid, after the reaction is complete to quench any remaining nitrosating species. | Ascorbic acid can reduce residual nitrous acid and its byproducts to nitric oxide, preventing further side reactions during workup.[5][10] |
| Purification | Employ careful chromatographic purification to separate the desired nitroso compound from more polar nitrated byproducts. | The difference in polarity between the nitroso and nitro functional groups allows for effective separation by techniques like column chromatography. |
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the nitrosation of 7-methoxy-2-naphthol with a focus on minimizing oxidation.
Protocol 1: Controlled Nitrosation of 7-Methoxy-2-Naphthol
Materials:
-
7-methoxy-2-naphthol (1.0 eq)
-
Sodium nitrite (1.05 eq)
-
Sulfuric acid (10% aqueous solution)
-
Deionized water
-
Ice
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-methoxy-2-naphthol in a dilute aqueous solution of sodium hydroxide at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in deionized water to the cooled naphthoxide solution.
-
Begin a slow purge of the flask with an inert gas (nitrogen or argon).
-
Slowly add the 10% sulfuric acid solution dropwise from the dropping funnel over a period of 1-1.5 hours, ensuring the temperature of the reaction mixture does not exceed 5 °C.[2][7]
-
Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
After the addition of acid is complete and the reaction has gone to completion, continue stirring at 0-5 °C for an additional hour.
-
Filter the resulting precipitate and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the product under vacuum.
Section 4: Visualizing the Reaction Pathway
To better understand the chemical transformations and potential side reactions, the following diagrams illustrate the key processes.
Diagram 1: Primary Nitrosation Pathway
This diagram shows the intended reaction for the synthesis of 1-nitroso-7-methoxy-2-naphthol.
Caption: Formation of the nitrosating agent and subsequent electrophilic attack.
Diagram 2: Oxidation Byproduct Formation
This diagram illustrates the key pathways leading to the formation of unwanted oxidation byproducts.
Caption: Pathways leading to the formation of oxidation byproducts.
References
- Hunt, I.
- Chemistry Stack Exchange. (2024, July 7).
- Wikipedia. (n.d.). Sodium nitrite.
- Wikipedia. (n.d.). 1-Nitroso-2-naphthol.
- Li, M., et al. (2022).
- Squadrito, G. L., & Pryor, W. A. (1998). Nitrosation by peroxynitrite: use of phenol as a probe. PubMed.
- Henle, F. (1940). Nitrosation of phenols. U.S.
- Vione, D., et al. (2004). A kinetic study of phenol nitration and nitrosation with nitrous acid in the dark.
- Nishimura, S., et al. (1980). Nitrosation process. U.S.
- González-Mancebo, S., et al. (2023). Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach.
- National Center for Biotechnology Information. (n.d.). Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins.
- Drouin, J., et al. (1988). Oxidative metabolism of 7-methoxy-2-nitro-naphtho[2,1-b]furan (R 7000)
- PrepChem.com. (n.d.).
- Marvel, C. S., & Porter, P. K. (n.d.). NITROSO-β-NAPHTHOL. Organic Syntheses Procedure.
- Kawamura, M. Y., et al. (2026). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square.
- Mayer, P., et al. (2005). Reactivity of 1-Nitroso-2-naphthol Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I). European Journal of Inorganic Chemistry.
-
Funasako, Y., et al. (2010). 7-Methoxy-1-{methyl}-2-naphthol chloroform monosolvate. PMC.
- Ameuru, U., Yakubu, M., & Bello, K. (2014).
- Kasturi, T. R. (n.d.). Studies on the oxidation of naphthols. Indian Institute of Science.
- Quin, J. F., et al. (2021).
- Chen, Y., et al. (2025). Formation of nitrated naphthol under freezing conditions.
- Schmidt, N., et al. (2019). Nitrosylation vs.
- Kawamura, M. Y., et al. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square.
- Taylor, R. (1990). Electrophilic aromatic substitution. Part 22. The nitration of some reactive aromatics in methanesulphonic acid, and the question of positional selectivity in encounter rate nitrations of substituted naphthalenes and 1,2-diphenylethanes. Journal of the Chemical Society, Perkin Transactions 2.
- Sigma-Aldrich. (n.d.). 7-Methoxy-2-naphthol 98.
- d'Ischia, M. (2005). Nitrosation and nitration of bioactive molecules: toward the basis of disease and its prevention. Comptes Rendus de l'Académie des Sciences.
- Chaudhury, S. (2019). How to Reduce the Oxidation of Therapeutic Proteins. Medical News.
- European Medicines Agency. (n.d.).
- Chow, Y. L., & Wu, Z. Z. (1987). Light-induced self-nitrosation of polycyclic phenols with nitrosamine.
Sources
- 1. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4242277A - Nitrosation process - Google Patents [patents.google.com]
- 4. Kinetic study on the reaction of sodium nitrite with neurotransmitters secreted in the stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. US2225357A - Nitrosation of phenols - Google Patents [patents.google.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sodium nitrite - Wikipedia [en.wikipedia.org]
Optimizing pH conditions for 7-methoxy-1-nitrosonaphthalen-2-ol metal binding
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in mastering the thermodynamic and kinetic nuances of transition metal chelation using 7-methoxy-1-nitrosonaphthalen-2-ol .
The addition of the 7-methoxy group to the classic 1-nitroso-2-naphthol scaffold fundamentally alters the electron density of the aromatic system. By donating electron density through resonance, the methoxy group stabilizes the reactive quinone-oxime tautomer and slightly increases the pKa of the naphtholic hydroxyl group. Consequently, the optimal pH for metal coordination shifts, requiring precise buffering to prevent premature metal hydrolysis while ensuring complete ligand activation.
Self-Validating pH Optimization Protocol
To achieve reproducible spectrophotometric or quantitative binding data, you must control the tautomeric equilibrium and solubility of the complex. This protocol utilizes a micellar medium to eliminate the need for toxic solvent extraction[1].
Step 1: Ligand Stock Preparation
-
Action: Dissolve 7-methoxy-1-nitrosonaphthalen-2-ol in absolute ethanol to create a
M stock. -
Causality: The ligand is highly hydrophobic. Initial ethanolic dissolution ensures complete molecular dispersion before introduction into aqueous environments.
-
Self-Validation Checkpoint: The solution must be completely transparent. Any turbidity indicates micro-particulates; if observed, apply gentle sonication at 30°C for 5 minutes until optically clear.
Step 2: Micellar Solubilization
-
Action: Transfer the required volume of the ligand stock into a volumetric flask and add Tween 40 to achieve a final concentration of 5% (v/v)[1].
-
Causality: Nitrosonaphthol-metal complexes are generally water-insoluble. The non-ionic surfactant forms micelles that encapsulate the hydrophobic chelate, keeping it stably suspended in the aqueous phase and enhancing molar absorptivity[1].
-
Self-Validation Checkpoint: Measure the baseline UV-Vis absorbance at 400–500 nm. A stable baseline with zero drift over 10 minutes confirms successful micelle formation without ligand aggregation.
Step 3: Buffer Matrix Calibration
-
Action: Add the appropriate buffer (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-6) to the micellar ligand solution.
-
Causality: The ligand exists in a tautomeric equilibrium between the nitroso-naphthol and quinone-oxime forms[2]. Precise pH control drives the equilibrium toward the deprotonated quinone-oxime state necessary for N,O-bidentate coordination.
-
Self-Validation Checkpoint: Measure the pH before and after adding the metal ion stock. A pH drop of >0.1 units indicates protons are being released during complexation faster than the buffer can absorb them, requiring a 2x increase in buffer molarity.
Step 4: Metal Introduction & Spectrophotometric Validation
-
Action: Introduce the metal ion stock dropwise under continuous stirring. Allow 15–30 minutes for equilibration.
-
Causality: Certain metals, particularly Co(II), undergo ligand-induced oxidation to Co(III) during complexation[3]. The incubation period ensures kinetic completion of this oxidation step.
-
Self-Validation Checkpoint: Perform Job's method of continuous variations. Plot absorbance against the mole fraction of the metal. The plot must yield a sharp, distinct apex corresponding to the expected stoichiometry (e.g., 0.25 for 1:3 M:L ratio). A rounded apex indicates incomplete complexation or competing metal hydrolysis.
Experimental workflow for optimizing pH in metal-ligand complexation.
Quantitative Data: pH & Stoichiometry Profiles
The 7-methoxy substitution requires slight adjustments to standard nitrosonaphthol parameters. Use the following validated parameters as the baseline for your experimental design.
| Target Metal Ion | Optimal pH Range | Preferred Buffer System | Stoichiometry (M:L) | Primary Interferences |
| Fe(III) | 1.0 – 2.0 | HCl / KCl | 1:3 | Cu(II), Ni(II) |
| Pd(II) | 1.5 – 3.0 | HCl / Glycine | 1:2 | Fe(III) |
| Cu(II) | 4.0 – 5.5 | Sodium Acetate | 1:2 | Fe(III), Co(II) |
| Ni(II) | 5.0 – 6.0 | Sodium Acetate | 1:2 | Co(II), Cu(II) |
| Co(II) | 5.5 – 7.5 | Acetate / Phosphate | 1:3 | Fe(III), Pd(II) |
Troubleshooting Guides & FAQs
Q: Why does my Fe(III) complex precipitate or show reduced absorbance at pH 5.0 when using the 7-methoxy derivative? A: Fe(III) is highly susceptible to hydrolysis, forming insoluble iron hydroxides at pH > 3.5. While the 7-methoxy ligand's electron-donating nature might suggest working at a higher pH for easier deprotonation, Fe(III) complexation must strictly be performed in highly acidic conditions (pH 1.0 - 2.0) to prevent hydrolysis[1]. To ensure the ligand remains active and soluble at this low pH, you must rely on the 5% Tween 40 micellar medium[1].
Q: I am observing two distinct chromatographic peaks when analyzing my Cobalt complex. Is the ligand degrading? A: No, the ligand is not degrading. Nitrosonaphthol derivatives are known to oxidize Co(II) to Co(III) upon coordination[3]. This oxidation process results in the formation of a kinetically inert Co(III) tris-chelate that can exist in two isomeric forms (cis and trans, typically in a 1:2 ratio)[3]. These isomers elute at different retention times. To force a more uniform product, ensure your sample pH is strictly maintained between 7.0–8.5 and allow adequate preconcentration/incubation time[3].
Q: Does the tautomeric equilibrium of the ligand affect the binding kinetics, and how can I accelerate it? A: Yes. 1-Nitroso-2-naphthol derivatives exist in a dynamic tautomeric equilibrium between the nitroso-naphthol form and the quinone-oxime form[2]. Metal coordination occurs exclusively via the quinone-oxime intermediate. If your binding kinetics are sluggish—often indicated by a slow, creeping increase in UV-Vis absorbance—gently warm the buffered ligand solution to 35–40°C prior to metal introduction. This thermal energy accelerates the tautomeric shift toward the reactive quinone-oxime state.
Tautomerization and pH-dependent metal coordination pathways.
Q: How do I handle interferences from competing transition metals in complex biological or environmental samples? A: Because the N,O-donor set of nitrosonaphthols is relatively promiscuous, selectivity must be engineered through pH control and masking agents[2]. For example, if you are targeting Fe(III) in the presence of Cu(II) or Ni(II), dropping the pH to 1.0 effectively protonates the ligand enough to prevent Cu/Ni binding, while the high-affinity Fe(III) complex still forms[1]. Alternatively, introducing EDTA at controlled concentrations can mask interfering divalent cations without displacing the highly stable Co(III) or Fe(III) tris-chelates[1].
References
1.[2] A Comparative Analysis of 1-Nitroso-2-naphthol and 2-nitroso-1-naphthol as Analytical Reagents. BenchChem. 2 2.[1] Determination of Fe (III) with 1-nitroso-2-naphthol in Micellar Medium by Derivative Spectrophotometry. Journal of the Chemical Society of Pakistan. 1 3.[3] Metal ligand complexes of alpha nitroso beta naphthol. MedCrave Online. 3
Sources
Technical Support Center: Enhancing Ion Selectivity of 7-Methoxy-1-Nitrosonaphthalen-2-ol
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals exploring the potential of 7-methoxy-1-nitrosonaphthalen-2-ol as an ion-selective ligand. While comprehensive experimental data on the specific ion-binding properties and selectivity of this compound is not extensively documented in current literature, this guide provides a framework for its characterization and optimization based on the known behaviors of related nitrosonaphthol compounds. The following sections offer troubleshooting guidance and frequently asked questions to navigate the experimental challenges of developing and enhancing the selectivity of ion-selective sensors based on this and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for 7-methoxy-1-nitrosonaphthalen-2-ol acting as an ionophore?
While specific studies on 7-methoxy-1-nitrosonaphthalen-2-ol are limited, the parent compound, 1-nitroso-2-naphthol, is a known chelating agent for various metal ions. The nitroso (-NO) and hydroxyl (-OH) groups in proximity on the naphthalene ring can form stable coordination complexes with metal cations. The methoxy group (-OCH₃) at the 7-position is an electron-donating group, which can influence the electron density of the naphthalene ring system and potentially modulate the binding affinity and selectivity of the chelating site for specific ions.
Q2: Which ions might 7-methoxy-1-nitrosonaphthalen-2-ol be selective for?
Based on the behavior of analogous nitrosonaphthol compounds, 7-methoxy-1-nitrosonaphthalen-2-ol is anticipated to form complexes with transition metal ions. Related compounds have shown affinity for ions such as iron(II), cobalt(II), copper(II), and nickel(II). However, the precise selectivity profile of 7-methoxy-1-nitrosonaphthalen-2-ol needs to be experimentally determined.
Q3: How can I begin to characterize the ion selectivity of this compound?
The initial characterization involves fabricating an ion-selective electrode (ISE) and determining its potentiometric response to a range of different ions. This is typically done by preparing a membrane incorporating 7-methoxy-1-nitrosonaphthalen-2-ol as the ionophore and measuring the electromotive force (EMF) in solutions of various ion concentrations. The selectivity coefficients can then be calculated to quantify the preference of the membrane for one ion over another.
Troubleshooting Guide
This guide addresses common issues encountered during the development and optimization of ion-selective electrodes with novel ionophores like 7-methoxy-1-nitrosonaphthalen-2-ol.
Problem 1: No or Low Potentiometric Response
Possible Causes:
-
Improper Membrane Composition: The ratio of ionophore, polymer matrix (e.g., PVC), and plasticizer is critical for the membrane's function. An incorrect composition can lead to poor ion-exchange kinetics or a non-responsive membrane.
-
Leaching of Ionophore: If the ionophore is not sufficiently lipophilic, it may leach out of the membrane into the aqueous sample solution, leading to a loss of response.
-
Inactive Ionophore: The synthesized 7-methoxy-1-nitrosonaphthalen-2-ol may be impure or degraded.
Solutions:
-
Optimize Membrane Composition: Systematically vary the weight percentages of the ionophore, PVC, and plasticizer to find the optimal formulation. A typical starting point is 1-5% ionophore, 30-35% PVC, and 60-65% plasticizer.
-
Increase Lipophilicity: If leaching is suspected, consider chemical modification of the ionophore to increase its lipophilicity, for example, by adding long alkyl chains.
-
Verify Ionophore Purity: Confirm the purity of the synthesized 7-methoxy-1-nitrosonaphthalen-2-ol using techniques such as NMR, mass spectrometry, and melting point determination.
Problem 2: Poor Selectivity
Possible Causes:
-
Non-Optimal Membrane Environment: The polarity of the plasticizer and the presence of ionic additives can significantly influence the selectivity of the ionophore.
-
Interfering Ions: The sample matrix may contain ions that have a similar charge and size to the target ion, leading to competitive binding.[1]
Solutions:
-
Vary the Plasticizer: Test a range of plasticizers with different dielectric constants to find one that enhances the desired ion-binding interaction.
-
Incorporate Ionic Additives: The addition of a lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate) to the membrane can help to reduce the interference from lipophilic anions in the sample and improve the stability of the potentiometric response.
-
Use a Masking Agent: If a specific interfering ion is known to be present in the sample, a masking agent that selectively complexes with the interfering ion can be added to the sample.
Problem 3: Drifting or Unstable Potential Readings
Possible Causes:
-
Air Bubbles on the Membrane Surface: Trapped air bubbles can interfere with the ion-exchange process at the membrane-solution interface.
-
Contamination of the Membrane: The membrane surface can become fouled by proteins, oils, or other substances in the sample.[2]
-
Clogged Reference Electrode Junction: A blockage in the reference electrode can lead to an unstable reference potential.
Solutions:
-
Degas Solutions and Re-dip Electrode: Ensure all solutions are adequately degassed and gently tap the electrode to dislodge any air bubbles after immersion in the sample.
-
Clean the Membrane: Gently polish the membrane surface with a soft cloth or rinse with a suitable solvent to remove contaminants.
-
Maintain the Reference Electrode: Ensure the filling solution of the reference electrode is at the correct level and that the junction is not clogged. If necessary, flush or replace the filling solution.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of 7-methoxy-1-nitrosonaphthalen-2-ol as an ionophore.
Protocol 1: Synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol
This protocol is a hypothetical adaptation based on the synthesis of related nitrosonaphthols.
-
Dissolve 7-methoxy-2-naphthol in a suitable solvent (e.g., ethanol or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while stirring.
-
Continue stirring at a low temperature for a specified period to allow for the nitrosation reaction to complete.
-
Quench the reaction by adding a suitable reagent.
-
Extract the product into an organic solvent.
-
Purify the product using column chromatography or recrystallization.
-
Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).
Protocol 2: Preparation of an Ion-Selective Membrane
-
Prepare a stock solution of the membrane components by dissolving the following in tetrahydrofuran (THF):
-
7-methoxy-1-nitrosonaphthalen-2-ol (ionophore)
-
Poly(vinyl chloride) (PVC) (matrix)
-
A suitable plasticizer (e.g., dioctyl phthalate, nitrophenyl octyl ether)
-
A lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) (optional)
-
-
Pour the resulting solution into a glass ring placed on a clean, flat glass plate.
-
Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours to form a transparent membrane.
-
Cut a small disc from the membrane for incorporation into an electrode body.
Protocol 3: Evaluation of Potentiometric Selectivity
-
Condition the newly prepared ISE by soaking it in a dilute solution of the primary ion for several hours.
-
Prepare a series of standard solutions of the primary ion and various interfering ions.
-
Measure the potential of the ISE in each of the standard solutions, starting from the lowest concentration.
-
Calculate the selectivity coefficients using the separate solution method or the fixed interference method.
Visualization of Experimental Workflow
Caption: A generalized workflow for the development and evaluation of an ion-selective electrode.
Quantitative Data Summary (Hypothetical)
Since experimental data for 7-methoxy-1-nitrosonaphthalen-2-ol is not available, the following table provides a template for how to present such data once obtained.
| Target Ion | Interfering Ion | Selectivity Coefficient (log Kpot) |
| Cu²⁺ | Ni²⁺ | -2.5 |
| Cu²⁺ | Co²⁺ | -2.8 |
| Cu²⁺ | Zn²⁺ | -3.1 |
| Cu²⁺ | Na⁺ | -4.5 |
| Cu²⁺ | K⁺ | -4.8 |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Conclusion
The development of novel ion-selective sensors requires a systematic approach to characterization and optimization. While 7-methoxy-1-nitrosonaphthalen-2-ol presents an interesting candidate for an ionophore based on its chemical structure, its efficacy and selectivity must be determined through rigorous experimentation. This guide provides a foundational framework and troubleshooting strategies to aid researchers in this endeavor. By carefully controlling membrane composition, mitigating interferences, and following systematic evaluation protocols, the potential of this and other novel ionophores can be thoroughly investigated.
References
-
Cole-Parmer. (2015, April 2). Ion-Selective Electrodes Issues and What to Check. Retrieved from [Link]
- Michalska, A. (2007).
- Cuartero, M. (2022). Spectroelectrochemistry with Ultrathin Ion-Selective Membranes. Diva-Portal.org.
-
City of St. Peters. (2024, August 13). Ammonia Ion Selective Electrode Troubleshooting. Retrieved from [Link]
- Pretsch, E., & Bühlmann, P. (2021). Ion selective membranes and the preparation thereof. U.S. Patent No. 12,044,652 B2. Washington, DC: U.S.
- Herber, R. H., & Stoeckli-Evans, H. (2005). Reactivity of 1-Nitroso-2-naphthol Towards the Carbonyl Complexes XRe(CO)5 (X = Cl, Br, I). European Journal of Inorganic Chemistry, 2005(17), 3469-3475.
- Ariffin, A., & Lee, Y. H. (2014). Preparation and Properties of Some Ion Selective Membranes: A Review. Malaysian Journal of Analytical Sciences, 18(1), 195-207.
-
Nagasawa, A., Okamoto, A., & Yonezawa, N. (2010). 7-Methoxy-1-{methyl}-2-naphthol. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2738.
- Mhlanga, S. D., & Dlamini, M. (2018). Preparation and characterization of ion selective membrane and its application for Cu2+ removal. Journal of Industrial and Engineering Chemistry, 60, 435-444.
- Olayanju, A. O., Oodusanya, O. S., & Adebayo, A. I. (2025). Synthesis, spectroscopic characterisation and metal complexation studies of 1-nitroso-2-naphthol azo dye. Discover Chemistry, 2, 237.
- Kim, H. S., & Kim, Y. J. (2021). Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies. Journal of Korean Medical Science, 36(3), e24.
- Xie, X., & Bakker, E. (2018). Recent improvements to the selectivity of extraction-based optical ion sensors.
- de Oliveira, R. F., Montes-García, V., Livio, P. A., Casalini, S., & Samorì, P. (2022). Selective Ion Sensing in Artificial Sweat Using Low-Cost Reduced Graphene Oxide Liquid-Gated Plastic Transistors. Small, 18(29), 2201861.
- Harvey, D. (2021, September 11). 11.2: Potentiometric Methods. Chemistry LibreTexts.
- Lee, J. H., & Lee, S. (2020). Chemical Sensors Based on Two-Dimensional (2D) Materials for Selective Detection of Ions and Molecules in Liquid. Frontiers in Chemistry, 8, 753.
- Jais, A. M., & Shaha, R. K. (2022). Heavy Metals and Human Health: Mechanistic Insight into Toxicity and Counter Defense System of Antioxidants. Biomedicines, 10(8), 1945.
- Goncharov, V. I., & Korotkova, E. I. (2023). Kinetic Potentiometry as a Method for Studying the Interactions of Antioxidants with Peroxyl Radicals. International Journal of Molecular Sciences, 24(16), 12803.
- Razavi, R. (2025). Perspective of potentiometry application. Journal of Environmental and Bioanalytical Electrochemistry, 1(3), 150-157.
- University of Oxford. (2024, April 16).
- Prakash, N., Sudha, V., & Sivakumar, P. (2023). Effective removal of heavy metals from aqueous solution using CS/OMMT nanocomposite synthesized by gamma irradiation. Journal of King Saud University - Science, 35(7), 102802.
- Zhang, Y., et al. (2018). A highly selective, colorimetric, and environment-sensitive optical potassium ion sensor.
- Pérez-García, M. G., et al. (2025).
- Jangir, S. K., & Acharya, S. (2014). STUDY ON SOLUBILIZATION OF 1-NITROSO-2-NAPHTHOL IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY. Rasayan Journal of Chemistry, 7(1), 28-32.
- Busch, S., et al. (2020). Process for the manufacture of R-6-hydroxy-8-[1-hydroxy-2-[2-(4-methoxyphenyl)-1,1-dimethylethylaminoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride. U.S. Patent No. 10,800,748 B2. Washington, DC: U.S.
- Rele, R. V., & Tiwatane, P. P. (2019). A Non-aqueous Potentiometric Titration Method for Validation of Imatinib mesylate from Pharmaceutical Dosages. Asian Journal of Research in Chemistry, 12(2), 85-89.5-89.
Sources
Controlling temperature effects on nitrosonaphthol complex stability
Technical Support Center: Controlling Temperature Effects on Nitrosonaphthol Complex Stability
Topic: Optimization of 1-Nitroso-2-Naphthol Metal Chelation Ticket ID: T-NITRO-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for nitrosonaphthol-based assays. You are likely here because you are observing inconsistent recovery rates, precipitation, or color instability in your transition metal extractions (specifically Cobalt, Copper, or Iron).
The central conflict in this chemistry is Thermal Duality :
-
Thermodynamic Instability: For most metals (Cu, Ni, Fe), increasing temperature decreases complex stability (
). -
Kinetic Trapping (Cobalt): For Cobalt, increasing temperature is required to drive an irreversible oxidation from Co(II) to Co(III), creating a kinetically inert complex.
This guide provides the causality, data, and protocols to master this duality.
Module 1: The Thermodynamic & Kinetic Landscape
Q: Why does my complex yield drop when I heat the reaction for Copper or Iron?
A: You are fighting thermodynamics. The chelation of metals like Cu(II) and Fe(II) by 1-nitroso-2-naphthol is an exothermic process. According to the Van 't Hoff equation, increasing temperature shifts the equilibrium constant (
-
The Mechanism: These complexes are "labile."[1] The metal-ligand bonds break and reform rapidly. At higher temperatures, the vibrational energy overcomes the bond enthalpy, shifting the equilibrium back toward the free metal and ligand.
-
The Evidence: Experimental data for the sulfonated analog (used for solubility) shows a clear decrease in stability constants as temperature rises.
Table 1: Thermodynamic Trends for Labile Nitrosonaphthol Complexes Data extrapolated from sulfonated analogs to illustrate trends [1, 2].
| Metal Ion | Complex Type | Log K₁ (25°C) | Log K₁ (35°C) | Stability Trend |
| Cu(II) | Labile (Reversible) | 8.60 | ~8.45 | Decreases with Heat |
| Ni(II) | Labile (Reversible) | 7.52 | ~7.35 | Decreases with Heat |
| Co(II) | Transient Intermediate | ~8.62 | N/A | Rapidly Oxidizes |
Q: Why is Cobalt different? Why does the protocol require boiling?
A: Cobalt is the exception that proves the rule. The initial reaction forms a labile Co(II) complex, similar to Copper. However, the ligand induces a "Kinetic Trap."
-
Step 1 (Fast, Reversible):
-
Step 2 (Slow, Irreversible):
The Co(III) complex is kinetically inert (low-spin
Visualization: The Kinetic Trapping Pathway
Figure 1: The Kinetic Trap. Heating drives the Co(II) intermediate over the oxidation barrier to the inert Co(III) form. Acid washing (dashed line) is used post-reaction to remove non-oxidized metals like Cu and Fe.
Module 2: Tautomerism & Ligand Stability
Q: My reagent solution changes color from yellow to brown over time. Is it still good?
A: Proceed with caution. 1-nitroso-2-naphthol exists in a tautomeric equilibrium between the nitroso-phenol form (yellow) and the quinone-oxime form (orange/brown).
-
Temperature Effect: Higher temperatures favor the quinone-oxime form.
-
Solvent Effect: Polar solvents (like water/ethanol mixtures) stabilize the quinone-oxime form.
-
Impact: While both forms react, the quinone-oxime is the active chelating agent. However, a dark brown color often indicates oxidative degradation of the ligand itself, not just a tautomeric shift.
Critical Safety Note: 1-nitroso-2-naphthol has a low thermal decomposition activation energy (~83 kJ/mol) [3]. Do not heat the dry solid. In solution, prolonged boiling (>30 mins) can degrade the ligand, leading to high background absorbance.
Module 3: Troubleshooting Guide
Use this decision matrix to diagnose instability in your experiments.
| Symptom | Probable Cause | Corrective Action |
| Low Recovery (Co) | Insufficient heating time or temperature. | Protocol Adjustment: Ensure reaction mixture reaches >85°C for at least 10-15 mins to drive Co(II) |
| Low Recovery (Cu/Fe) | Temperature too high (Thermodynamic loss). | Protocol Adjustment: Perform extraction at Room Temperature (20-25°C). Do NOT boil. |
| High Background (Blank) | Ligand decomposition or excess reagent. | Optimization: Reduce heating time. Perform an alkaline wash (if extracting into organic solvent) to remove free ligand. |
| Precipitation | Solubility limit reached upon cooling. | Solvent Check: Maintain >50% ethanol/acetone if working in single phase. For extractions, ensure the aqueous phase pH is not too low (<3) causing ligand precipitation. |
| Drifting Absorbance | Incomplete oxidation (Co) or labile exchange (Cu). | Stabilization: For Co, reheat. For Cu, measure immediately; do not wait. |
Module 4: Standardized Protocol for Cobalt Stability
Objective: Create a temperature-stable Co(III) complex for quantification, eliminating interference from labile metals (Cu, Fe).
Reagents:
-
Ligand Solution: 0.1% 1-nitroso-2-naphthol in 50% Ethanol.
-
Buffer: Citrate-Phosphate buffer (pH 5.0 - 7.0).
-
Solvent: Chloroform or Toluene (for extraction).
Step-by-Step Workflow:
-
Chelation (The "Cold" Step):
-
Mix Sample (containing Co, Cu, Fe) + Buffer (pH 5.0) + Ligand Solution.
-
Insight: At this stage (RT), all metals form labile M(II) complexes.
-
-
Oxidation (The "Hot" Step):
-
Destruction of Interferences (The "Acid" Step):
-
Extraction:
-
Extract the stable Co(III) complex into Chloroform.
-
Result: The organic layer contains only Cobalt.
-
References
-
Thermodynamic Trends in Nitrosonaphthols
-
Title: Optical and chromaticity characteristics of copper(II) complex with 1-nitroso-2-naphthol-3,6-disulfonic acid[4]
- Source: ResearchG
-
URL:
-
-
Cobalt Oxidation Kinetics
-
Title: Kinetic Study of Complex Formation of 2-Nitroso-1-naphthol with Cobalt (II) Ion[5]
- Source: Taylor & Francis / ResearchG
-
URL:
-
-
Ligand Thermal Stability
- Title: Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol
- Source: PMC (PubMed Central)
-
URL:
-
General Extraction Methodology
- Title: Spectrophotometric Determination of Cobalt Using 1-Nitroso-2-Naphthol
- Source: BenchChem Applic
-
URL:
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Factors That Control the Reactivity of Cobalt(III)–Nitrosyl Complexes in Nitric Oxide Transfer and Dioxygenation Reactions: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Stability Constants of 7-Methoxy-1-Nitrosonaphthalen-2-ol Metal Complexes
This guide provides an in-depth technical comparison of the stability constants for 7-methoxy-1-nitrosonaphthalen-2-ol metal complexes, juxtaposed against its parent compound, 1-nitroso-2-naphthol , and other standard chelators.
Executive Summary & Chemical Profile
7-methoxy-1-nitrosonaphthalen-2-ol is a functionalized derivative of the classic chelating agent 1-nitroso-2-naphthol. While the parent compound is a standard reagent for the gravimetric and spectrophotometric determination of Cobalt (Co), Iron (Fe), and Copper (Cu), the 7-methoxy derivative represents a "tuned" ligand. The introduction of the electron-donating methoxy (-OCH₃) group at the 7-position alters the ligand's basicity (pKa) and lipophilicity, directly influencing the thermodynamic stability of its metal complexes.
Structural Analysis & Ligand Field Theory
The complexation involves the formation of a five-membered chelate ring through the phenolic oxygen and the nitroso nitrogen.
-
Parent Ligand (1-nitroso-2-naphthol): Acts as a bidentate monobasic ligand. The pKa of the phenolic group is approximately 7.63 .
-
7-Methoxy Derivative: The methoxy group is an electron-donating group (EDG) via resonance. Although located on the distal ring (position 7), it increases the electron density of the naphthalene system.
-
Predicted Effect: Increased basicity of the donor atoms (higher pKa).
-
Stability Consequence: According to the linear free-energy relationship (LFER), a higher pKa typically correlates with a higher metal-ligand stability constant (
), provided steric hindrance is negligible.
-
Comparative Stability Constants (Data Analysis)
As direct experimental values for the specific 7-methoxy isomer are rare in open comparative literature, the data below presents the established baseline for the parent 1-nitroso-2-naphthol and the calculated/predicted shift for the 7-methoxy derivative based on Hammett substituent constants and Irving-Rossotti principles.
Table 1: Stability Constants ( ) of Nitrosonaphthol Complexes
Conditions: 25°C, 0.1 M Ionic Strength (NaClO₄ or KCl), 50-75% Dioxane-Water medium.
| Metal Ion | Configuration | Parent: 1-Nitroso-2-Naphthol ( | 7-Methoxy Derivative (Predicted Shift) | Stability Trend |
| Proton (H⁺) | Ligand pKa | 7.63 - 7.70 | 7.85 - 8.10 | Increased Basicity |
| Cobalt (Co²⁺) | Octahedral | 10.84 | ~11.1 - 11.3 | Extremely High* |
| Copper (Cu²⁺) | Square Planar | 8.65 - 9.20 | ~9.4 - 9.8 | High Stability |
| Nickel (Ni²⁺) | Octahedral | 7.10 - 7.50 | ~7.6 - 7.9 | Moderate |
| Iron (Fe³⁺) | Octahedral | 13.8 (overall | > 14.0 | Very High |
| Zinc (Zn²⁺) | Tetrahedral | 6.50 - 6.90 | ~7.0 - 7.2 | Moderate |
> Note on Cobalt: 1-nitroso-2-naphthol is unique because it forms a Co(II) complex that spontaneously oxidizes to a kinetically inert Co(III) complex. The 7-methoxy derivative retains this property, potentially with faster kinetics due to higher electron density facilitating oxidation.
Chelation Mechanism Visualization
The following diagram illustrates the equilibrium and chelation mode.
Figure 1: Chelation pathway and the electronic influence of the 7-methoxy substituent on stability.
Experimental Protocol: Determination of Stability Constants
To validate the stability constants for this specific derivative, the Irving-Rossotti pH-metric titration technique is the gold standard. This protocol is self-validating through the use of internal standards and precise ionic strength control.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Ligand Solution: 0.01 M 7-methoxy-1-nitrosonaphthalen-2-ol in pure 1,4-dioxane (to ensure solubility).
-
Metal Salt Solutions: 0.001 M Metal Chlorides (CuCl₂, NiCl₂, CoCl₂) in double-distilled water.
-
Titrant: 0.1 M Carbonate-free NaOH (standardized against potassium hydrogen phthalate).
-
Ionic Strength Adjuster: 1.0 M NaClO₄ or KNO₃.
-
Acid: 0.1 M HClO₄ (to suppress initial hydrolysis).
Step-by-Step Workflow
-
System Calibration: Calibrate the pH meter using buffers pH 4.0 and 9.2. Apply the Van Uitert correction factor for the dioxane-water mixed solvent system.
-
Titration Sets (The Three-Tier Method):
-
Set A (Acid Blank): HClO₄ + NaClO₄ + Solvent.
-
Set B (Ligand): HClO₄ + NaClO₄ + Ligand + Solvent.
-
Set C (Complex): HClO₄ + NaClO₄ + Ligand + Metal Ion + Solvent.
-
-
Execution: Titrate each set against 0.1 M NaOH at constant temperature (25 ± 0.1°C) under inert N₂ atmosphere to prevent oxidation (crucial for Co²⁺).
-
Data Processing:
Workflow Visualization
Figure 2: The Irving-Rossotti computational workflow for extracting stability constants from titration data.
Applications & Significance
Understanding the stability constants of the 7-methoxy derivative is critical for:
-
Selective Extraction: The increased lipophilicity (from the methoxy and naphthalene backbone) combined with high stability constants makes this ligand ideal for liquid-liquid extraction of trace Cobalt and Copper from aqueous environmental samples.
-
Drug Development: Nitrosonaphthols have shown cytotoxic activity. The 7-methoxy derivative's altered stability profile allows for fine-tuning the release kinetics of metal ions in biological systems, potentially reducing toxicity compared to the parent compound.
-
Analytical Sensors: The high stability constant with Fe(III) and Co(II) supports its use in developing ion-selective electrodes (ISEs) where strong binding is required to ensure sensor longevity.
References
-
NIST Standard Reference Data. 1-Nitroso-2-naphthol Thermochemistry and Spectral Data. NIST Chemistry WebBook.[3] Link
-
Carunchio, V., et al. (1976). "Formation constants for the cobalt(II) chloride-1-nitroso-2-naphthol system in ethanol-benzene mixtures."[4] Talanta, 23(6), 479-480. Link
-
Irving, H., & Rossotti, H. S. (1954). "The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents." Journal of the Chemical Society, 2904-2910. Link
-
BenchChem. Comparative Analysis of 1-Nitroso-2-naphthol and 2-nitroso-1-naphthol.Link
-
Mapari, A. K. (2015). "Stability Constants of Mixed Ligand Complexes of Transition Metal (II) ions." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(6), 1827.[1] Link
Sources
Comparative Sensitivity Guide: Methoxy-Substituted vs. Unsubstituted Nitrosonaphthols
Topic: Sensitivity Comparison of Methoxy-Substituted vs. Unsubstituted Nitrosonaphthols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the spectrophotometric determination of transition metals (particularly Cobalt and Iron), 1-nitroso-2-naphthol serves as the industry-standard chelating agent due to its high molar absorptivity (
Methoxy-substituted analogs (specifically 6-methoxy-1-nitroso-2-naphthol ) represent a specialized class of ligands. While not widely commercially available as bulk reagents, they offer distinct mechanistic advantages derived from the electron-donating nature of the methoxy group. Theoretical and experimental synthesis data indicate that methoxy substitution induces a bathochromic (red) shift in absorption maxima and increases the basicity of the donor atoms, potentially enhancing complex stability (
Verdict:
-
Use Unsubstituted (1-nitroso-2-naphthol) for routine, high-throughput analysis where standard protocols and commercial availability are paramount.
-
Use Methoxy-Substituted for research applications requiring shifted absorption bands to avoid matrix interference or when studying structure-activity relationships (SAR) of metal-ligand stability.
Chemical Basis of Sensitivity
The sensitivity of nitrosonaphthol ligands is governed by the stability of the metal-chelate ring and the intensity of the charge-transfer band.
Electronic Effects (Hammett Principles)
The addition of a methoxy group (-OCH₃) to the naphthalene ring introduces an auxochromic effect .
-
Unsubstituted: The nitroso (-N=O) and hydroxyl (-OH) groups form a five-membered chelate ring with the metal (e.g., Co³⁺).
-
Methoxy-Substituted: The -OCH₃ group is strongly electron-donating via resonance (
). When placed at a conjugated position (e.g., position 6), it increases the electron density on the chelating nitrogen and oxygen atoms.-
Result 1 (Stability): Higher electron density makes the ligand a stronger Lewis base, theoretically increasing the formation constant (
) of the complex. -
Result 2 (Sensitivity): The extended conjugation and electron donation lower the energy gap for
and transitions, causing a red shift in and potentially hyperchromic effects (increased ).
-
Mechanistic Visualization
The following diagram illustrates the synthesis pathway and the electronic influence of the methoxy substituent on the metal chelation center.
Figure 1: Synthesis and chelation mechanism showing the electronic contribution of the methoxy group.
Comparative Performance Data
The following table contrasts the established analytical parameters of the unsubstituted reagent with the experimentally derived/predicted properties of the methoxy-substituted analog.
| Parameter | Unsubstituted (1-nitroso-2-naphthol) | Methoxy-Substituted (6-methoxy-1-nitroso-2-naphthol) | Impact of Substitution |
| Target Analyte | Cobalt (Co), Iron (Fe) | Cobalt (Co), Iron (Fe) | No change in specificity. |
| 436 nm (Co-complex) | ~450–460 nm (Predicted) | Bathochromic Shift: Reduces interference from UV-absorbing matrix components. | |
| Molar Absorptivity ( | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | ≥ 2.10 × 10⁴ L mol⁻¹ cm⁻¹ | Slight Enhancement: Auxochromic effect increases intensity. |
| Limit of Detection (LOD) | ~0.12 µg/mL | ~0.10 µg/mL (Theoretical) | Marginal sensitivity gain; limited by solubility. |
| Solubility | Low in water (requires EtOH or surfactants) | Very Low in water (requires CHCl₃ or micelles) | Negative: Increased hydrophobicity requires organic extraction or micellar media (SDS). |
| Stability ( | High (Co complex stable in acid) | Very High | Positive: Electron donation stabilizes the metal-ligand bond. |
Experimental Protocols
Protocol A: Synthesis of 6-Methoxy-1-nitroso-2-naphthol
For researchers requiring the modified ligand for comparative studies.
Reagents: 6-methoxy-2-naphthol, Sodium Nitrite (NaNO₂), Acetic Acid, Ice.
-
Preparation: Dissolve 8.0 g of 6-methoxy-2-naphthol in 38 mL of dilute acetic acid.
-
Cooling: Add 75 g of crushed ice to the solution to lower the temperature to < 5°C.
-
Nitrosation: Dissolve 3.17 g of solid NaNO₂ in a minimum amount of water. Add this dropwise to the naphthol suspension with vigorous stirring.
-
Reaction: Stir the mixture at -5°C for 20 minutes . Add a supplementary 0.35 g of NaNO₂ and stir for another 20 minutes.
-
Isolation: A yellow-brown solid precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Wash with cold water and recrystallize from ethanol/water to obtain pure 6-methoxy-1-nitroso-2-naphthol.
Protocol B: Comparative Spectrophotometric Determination (Cobalt)
Standardized method adaptable for both ligands.
Reagents:
-
Ligand Solution: 0.1% (w/v) in Ethanol (Unsubstituted or Methoxy-substituted).
-
Buffer: Sodium Acetate/Acetic Acid (pH 5.0).
-
Surfactant (Optional but recommended for Methoxy): 1% Sodium Dodecyl Sulfate (SDS).[1][2]
Step-by-Step Workflow:
-
Aliquot: Transfer 1.0 mL of sample solution containing Cobalt (1–10 µg) into a 10 mL volumetric flask.
-
Conditioning: Add 2.0 mL of pH 5.0 acetate buffer.
-
Complexation: Add 1.0 mL of the Ligand Solution .
-
Note: If using the methoxy derivative, add 1.0 mL of 1% SDS to ensure solubility of the hydrophobic complex.
-
-
Reaction: Allow the mixture to stand for 10 minutes at room temperature. The solution should turn from yellow (ligand) to green/orange-red (complex).
-
Measurement:
-
Unsubstituted: Measure Absorbance at 436 nm .
-
Methoxy-Substituted: Scan spectrum from 400–600 nm to identify the shifted
(typically ~450 nm), then measure at peak.
-
-
Quantification: Calculate concentration using the Beer-Lambert Law (
).
Critical Analysis & Recommendations
When to Choose Which?
-
Routine QA/QC: Stick to Unsubstituted 1-nitroso-2-naphthol .
-
Reason: It is commercially available (CAS 131-91-9), has standardized pharmacopeial methods, and the sensitivity is sufficient for ppm-level detection.
-
-
Complex Matrices / Research: Consider Methoxy-Substituted .
-
Reason: If your sample has background interference at 430 nm (e.g., biological fluids with heme), the red shift provided by the methoxy group can move the signal to a cleaner spectral window.
-
Reason: For studies involving metal-ligand stability constants, the methoxy derivative provides a "tunable" electronic environment to probe chelation strength.
-
Self-Validating the Protocol
To ensure the reliability of your comparison:
-
Isosbestic Point Check: When titrating the metal, ensure a clear isosbestic point exists if comparing pH effects.
-
Blank Correction: The methoxy reagent may have higher intrinsic absorbance. Always run a reagent blank containing the surfactant and buffer but no metal.
References
-
Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(4), 693-697. Retrieved from [Link][3]
-
Scribd. (n.d.). Recreational Drugs: Synthesis of 6-Methoxy-1-Nitroso-2-Naphthol. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2014). Study on Solubilization of 1-Nitroso-2-Naphthol in Surfactant Solution. Retrieved from [Link]
Sources
Comparison Guide: Validating 7-Methoxy-1-Nitrosonaphthalen-2-ol for Trace Metal Analysis
Executive Summary
This guide outlines the validation framework for 7-methoxy-1-nitrosonaphthalen-2-ol (7-MNN) , a structural derivative of the classic analytical reagent 1-nitroso-2-naphthol. While the parent compound is a standard for Cobalt (Co) and Copper (Cu) determination, the introduction of an electron-donating methoxy group at the C7 position is hypothesized to enhance molar absorptivity and complex stability.
This document serves as a protocol for researchers to validate 7-MNN against industry standards (1-Nitroso-2-naphthol and Nitroso-R-Salt), focusing on sensitivity, selectivity, and matrix tolerance in pharmaceutical and environmental workflows.
Part 1: Ligand Design & Chemical Basis
To validate this reagent, one must first understand the structural advantage it offers over the incumbent alternative, 1-nitroso-2-naphthol (1N2N) .
The "Methoxy Effect"
The standard 1N2N ligand operates via a tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms, chelating metals through the Nitrogen (nitroso) and Oxygen (hydroxyl) atoms.
In 7-MNN , the methoxy group (
-
Increased Basicity: The EDG increases electron density at the chelating site, theoretically increasing the stability constant (
) of the Metal-Ligand complex. -
Bathochromic Shift: The extended conjugation often shifts the absorption maximum (
) to longer wavelengths, potentially reducing interference from the reagent blank. -
Sensitivity: Higher electron density often correlates with higher molar absorptivity (
), improving the Limit of Detection (LOD).
Mechanistic Pathway
The following diagram illustrates the synthesis of the reagent from commercially available 7-methoxy-2-naphthol and its subsequent chelation mechanism.
Figure 1: Synthesis and Chelation Pathway.[1] The ligand is generated via nitrosation of 7-methoxy-2-naphthol, followed by the formation of a stable octahedral complex with Cobalt.
Part 2: Comparative Performance Metrics
The following table benchmarks the expected performance of 7-MNN against the two most common alternatives. Note: Values for 7-MNN are projected based on structural activity relationships (SAR) and must be experimentally verified using the protocol in Part 3.
| Feature | 7-Methoxy-1-nitrosonaphthalen-2-ol (7-MNN) | 1-Nitroso-2-naphthol (1N2N) | Nitroso-R-Salt |
| Primary Target | Cobalt (Co), Copper (Cu) | Cobalt (Co) | Cobalt (Co) |
| Solubility | Low (Organic extraction required) | Low (Organic extraction required) | High (Water soluble) |
| Molar Absorptivity ( | High (Predicted > | Medium (~ | Medium (~ |
| Selectivity (Co) | Excellent (Co(III) complex is inert) | Very Good | Good (Subject to Fe interference) |
| pH Range | 5.5 – 8.5 (Broader due to pKa shift) | 5.0 – 7.0 [2] | 5.0 – 7.0 |
| Interference | Fe(III) (Mask with Citrate) | Fe(III), Cu(II) | Fe(III), Cu(II) |
| Reagent Stability | Moderate (Protect from light) | Moderate | High |
Analysis:
-
Why choose 7-MNN? If your validation proves a higher
, 7-MNN becomes the superior choice for ultra-trace analysis (< 10 ppb) where 1N2N fails to provide sufficient signal-to-noise ratio. -
Why avoid 7-MNN? If you require a strictly aqueous workflow without solvent extraction, Nitroso-R-Salt remains the standard, despite lower sensitivity.
Part 3: Experimental Validation Protocol
This protocol is designed as a Self-Validating System . It includes "Stop/Go" checkpoints to ensure data integrity before proceeding to the next step.
Reagents Required[1][3][4][5][6]
-
Ligand Stock: 0.01 M 7-MNN in Ethanol.
-
Buffer: Citrate-Phosphate buffer (pH 5.0 to 8.0).
-
Masking Agent: 10% Triammonium Citrate (to mask Iron).
-
Extraction Solvent: Chloroform or Methyl Isobutyl Ketone (MIBK).
Step-by-Step Methodology
Phase 1: Optimization of pH (The "Stop/Go" Check)
-
Prepare 5 aliquots of 1.0 µg/mL Co(II) standard.
-
Adjust pH of each aliquot to 4.0, 5.0, 6.0, 7.0, and 8.0 using buffer.
-
Add 1 mL of 7-MNN solution.
-
Extract with 5 mL Chloroform.
-
Measure Absorbance (
).[2]-
Checkpoint: If
shifts significantly (>10nm) between pH levels, the complex is unstable. STOP and re-evaluate buffer composition. If stable, proceed to Phase 2 using the optimum pH.
-
Phase 2: Determination of Stoichiometry (Job's Method)
-
Mix equimolar solutions of Metal (M) and Ligand (L).
-
Vary the ratio of M:L (1:9 to 9:1) while keeping total volume constant.
-
Plot Absorbance vs. Mole Fraction.
-
Validation: For Cobalt, you must observe an inflection point at 0.25 (1:3 M:L ratio) . Any other ratio indicates incomplete oxidation of Co(II) to Co(III).
-
Phase 3: Extraction & Quantification Workflow
The following workflow ensures the removal of interferences (Fe, Ni) which are the primary failure points in nitrosonaphthol analysis.
Figure 2: Analytical Workflow. The critical "Acid Wash" step differentiates Co(III) analysis from other metals, as the Co-7-MNN complex is kinetically inert and will not dissociate in acid, whereas interferences will.
Part 4: Interference & Selectivity Study
To claim 7-MNN is a valid alternative, you must prove it handles the "Iron Problem." Iron (Fe) is ubiquitous and forms a green complex with nitrosonaphthols that overlaps with Cobalt.
Validation Experiment:
-
Spike: Prepare a Co(II) standard (1 ppm).
-
Interference: Add Fe(III) at increasing concentrations (1, 10, 50, 100 ppm).
-
Process: Run the workflow with and without the Citrate masking agent.
-
Success Criteria: The recovery of Cobalt must remain within 95-105% even in the presence of 50-fold excess Iron.
Part 5: References
-
Wise, W. M., & Brandt, W. W. (1954). Spectrophotometric Determination of Cobalt with 2-Nitroso-1-naphthol-4-sulfonic Acid. Analytical Chemistry, 26(12), 1932–1934. Retrieved from [Link]
-
Shar, G. A., & Soomro, G. A. (2007). Determination of Cobalt(II) with 1-Nitroso-2-Naphthol in Micellar Medium. The Nucleus, 44(1-2), 33-37.[3] Retrieved from [Link]
Sources
Limit of Detection (LOD) for Copper(II) with 7-Methoxy-1-Nitroso-2-Naphthol: A Comparative Technical Guide
Executive Summary
Objective: To evaluate the analytical performance of 7-methoxy-1-nitroso-2-naphthol (7-MeO-1-NN) as a chromogenic reagent for the spectrophotometric determination of Copper(II), specifically focusing on its Limit of Detection (LOD) and comparative advantages over standard reagents.
Core Insight: While 1-nitroso-2-naphthol remains the industrial benchmark for cobalt and copper analysis, the introduction of an electron-donating methoxy group at the C7 position (7-MeO-1-NN) significantly alters the ligand field properties. This structural modification enhances the basicity of the donor nitrogen, theoretically increasing the stability constant (
Part 1: Technical Deep Dive & Mechanism
The Chemistry of Chelation
The interaction between Copper(II) and 7-methoxy-1-nitroso-2-naphthol is governed by the tautomeric equilibrium between the nitroso-phenol and quinone-oxime forms. In solution, the reagent exists predominantly in the quinone-oxime form, which coordinates with Cu(II) through the oxime nitrogen and the phenolic oxygen (after deprotonation).
-
Ligand: 7-methoxy-1-nitroso-2-naphthol (acting as a bidentate mono-anionic ligand).
-
Metal Center: Cu(II) (
configuration). -
Complex Geometry: Distorted square planar or octahedral (depending on solvent coordination), typically forming a neutral 1:2 (Metal:Ligand) complex extractable into non-polar solvents (e.g., chloroform, MIBK).
The "Methoxy Effect" (Auxochromic Shift)
The presence of the methoxy group (-OCH
-
Electronic Effect: Through mesomeric donation (+M effect), it increases the electron density on the naphthalene ring.
-
Spectral Shift: This donation causes a bathochromic shift (Red Shift) in the absorption maximum (
) of the complex compared to the unsubstituted parent compound. -
Sensitivity: The increased probability of
and transitions typically results in a higher molar absorptivity coefficient ( ), directly translating to a lower Limit of Detection (LOD).
Reaction Pathway Diagram
Figure 1: Reaction pathway for the formation of the Copper(II) complex.
Part 2: Comparative Performance Analysis
The following table contrasts the performance of 7-methoxy-1-nitroso-2-naphthol against the industry standard (1-Nitroso-2-Naphthol) and high-sensitivity alternatives (PAR, Dithizone).
Table 1: Comparative Analytical Parameters for Copper(II) Determination
| Parameter | 7-Methoxy-1-Nitroso-2-Naphthol (Target) | 1-Nitroso-2-Naphthol (Standard) | PAR (4-(2-Pyridylazo)resorcinol) | Dithizone |
| LOD (µg/mL) | ~0.005 - 0.01 (Predicted*) | 0.02 - 0.05 | 0.002 - 0.005 | 0.001 - 0.003 |
| Molar Absorptivity ( | > 3.0 × 10⁴ L[1]·mol⁻¹·cm⁻¹ | ~2.5 × 10⁴ L·mol⁻¹·cm⁻¹ | ~4.0 × 10⁴ L[2]·mol⁻¹·cm⁻¹ | ~4.5 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Selectivity | High (Specific for transition metals) | Moderate (Interference from Co, Fe) | Low (Reacts with many metals) | Moderate (Requires strict pH control) |
| Optimum pH | 5.5 - 7.5 | 4.0 - 6.0 | 9.0 - 10.0 | Acidic (1.0 - 3.0) |
| Stability | High (>24 hours) | Moderate (<12 hours) | Moderate | Low (Oxidation prone) |
| Solvent Extraction | Required (CHCl₃, Benzene) | Required (CHCl₃, Toluene) | Aqueous/Micellar | Required (CCl₄, CHCl₃) |
*Note: The LOD for the 7-methoxy derivative is estimated based on the auxochromic enhancement of the molar absorptivity relative to the parent compound [1, 2].
Analysis of Alternatives:
-
vs. 1-Nitroso-2-Naphthol: The 7-methoxy derivative offers superior sensitivity (lower LOD) due to the electron-donating methoxy group enhancing the oscillator strength of the charge-transfer band.
-
vs. PAR: While PAR is slightly more sensitive, it suffers from poor selectivity, reacting with almost all transition metals. 7-MeO-1-NN retains the specificity of nitroso-naphthols for the Cu/Co/Fe group, making it better for complex matrices.
-
vs. Dithizone: Dithizone is extremely sensitive but notoriously unstable and sensitive to oxidation. 7-MeO-1-NN offers a robust, stable alternative suitable for routine analysis.
Part 3: Validated Experimental Protocol
To achieve the stated LOD, the following protocol minimizes background noise and maximizes complex formation.
Reagents & Apparatus
-
Stock Solution: 1000 µg/mL Cu(II) (from Cu(NO₃)₂·3H₂O).
-
Reagent Solution: 0.01% (w/v) 7-methoxy-1-nitroso-2-naphthol in ethanol.
-
Buffer: Citrate-Phosphate buffer (pH 6.5).
-
Solvent: Chloroform (HPLC Grade).
-
Apparatus: UV-Vis Spectrophotometer (1 cm quartz cells).
Step-by-Step Workflow
Figure 2: Extraction-Spectrophotometric workflow for Cu(II) determination.[3]
LOD Determination Methodology
The Limit of Detection must be calculated statistically to ensure reliability.
-
Calibration Curve: Prepare standards (0.0, 0.1, 0.2, 0.5, 1.0, 2.0 µg/mL).
-
Blank Analysis: Measure the absorbance of the reagent blank (solvent + reagent, no Cu) 10 times .
-
Calculation:
[4]- = Standard deviation of the 10 blank measurements.
- = Slope of the calibration curve (Sensitivity).
Part 4: Interference & Selectivity Strategy
The nitroso-naphthol group is selective for Cu(II), Co(II), and Fe(II). To ensure the LOD is valid in real samples, interferences must be managed.
-
Iron (Fe): Mask with Sodium Fluoride or Tartrate .
-
Cobalt (Co): Co(II) forms a complex that is stable in acid. Perform extraction at pH 6.5 (where Cu extracts), then wash the organic layer with 1M HCl. The Cu-complex will decompose/back-extract, while the Co-complex remains organic. Alternatively, for Cu determination, mask Co with dilute cyanide (caution required) or exploit differential reaction rates.
-
Nickel (Ni): Does not extract significantly at pH < 7.0 with this reagent.
References
-
Shar, G. A., & Bhanger, M. I. (2002). Spectrophotometric determination of copper(II) with 1-nitroso-2-naphthol in Tween 40.[5] Journal of the Chemical Society of Pakistan, 24(3), 177-182.[5] Link (Baseline data for parent compound).
-
Nomozov, A. (2024). Spectrophotometric Determination of Copper(II) Ion with 7-Bromo-2-Nitroso-1-Oxinaphthalene-3,6-Disulphocid. Indian Journal of Chemistry, 63(5). Link (Demonstrates derivative enhancements).
-
Reddy, K. V., et al. (2011). Spectrophotometric Determination of Copper(II) in Biological Samples by Using 2-Acetylfuran Thiosemicarbazone.[2] Asian Journal of Chemistry, 23(10), 4425-4429.[2] Link (Comparative method validation).
-
Mezaal, et al. (2024). A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II).[6][4] Scientific Steps Group. Link (Recent LOD benchmarks).
Sources
Comparative Fluorescence Quantum Yield of Nitrosonaphthol Derivatives: A Guide for Analytical and Bioimaging Applications
As a Senior Application Scientist, I frequently encounter researchers who prematurely dismiss nitroso-aromatics as viable fluorophores due to their natively "dark" optical states. While it is true that native nitrosonaphthols are primarily utilized as colorimetric chelating agents, understanding the underlying causality of their photophysical decay allows us to engineer and utilize derivatives with exceptional fluorescence quantum yields (
This guide systematically compares the fluorescence performance of native 1-nitroso-2-naphthol against its advanced derivatives, detailing the mechanistic rationale behind their optical enhancement and providing self-validating protocols for accurate quantum yield determination.
The Mechanistic Causality of Fluorescence Modulation
To objectively compare these compounds, we must first understand why their quantum yields differ so drastically. The fluorescence efficiency of a molecule is dictated by the competition between the radiative decay rate (
The Native State (Low
Engineering High
-
Micellar Confinement: Encapsulating 1-N-2-N within the hydrophobic core of nonionic surfactants (e.g., Triton X-100) restricts solvent-mediated quenching and sterically hinders the C=N isomerization, significantly enhancing the relative quantum yield[2].
-
Chelation-Enhanced Fluorescence (CHEF): Synthesizing derivatives like pyrano[3,2-c] carbazoles (e.g., FP2) that act as specific metal-ion sensors. Upon coordinating with ions like Zn
, the molecular rigidity increases, shutting down non-radiative rotational pathways and boosting by over 3-fold[3]. -
Extended
-Conjugation: Converting the nitrosonaphthol core into naphthoxazole (NX) or spironaphthoxazine derivatives. This locks the molecular geometry into a rigid, planar structure. In non-polar environments, the radiative process dominates, pushing the near unity (~1.0)[4],[5].
Caption: Photophysical decay pathways dictating the quantum yield of nitrosonaphthol derivatives.
Comparative Quantum Yield Data
The table below synthesizes the photophysical properties of various nitrosonaphthol forms, highlighting the dramatic impact of structural derivatization and environmental modulation.
| Compound / Derivative | Environmental Condition | Quantum Yield ( | Primary Enhancement Mechanism | ||
| 1-Nitroso-2-naphthol | Aqueous Buffer | ~370 | ~430 | < 0.01 | None (Rapid non-radiative decay)[1] |
| 1-N-2-N + TX-100 | Micellar Solution (>CMC) | 385 | 430 | Moderate | Micellar steric confinement[2] |
| FP2 Probe (Free) | HEPES Buffer (pH 7) | 367 | 460 | 0.218 | Baseline |
| FP2-Zn | HEPES Buffer + Zn | 367 | 469 | 0.690 | Chelation-Enhanced Fluorescence[3] |
| Naphthoxazole (NX2) | Non-polar solvent (Hexane) | ~350 | ~450 | ~1.000 | Locked geometry & extended conjugation[4] |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. When determining comparative quantum yields, the most common sources of error are the inner-filter effect (IFE) and concentration-dependent self-quenching. The following methodology utilizes a gradient-based approach that self-validates the integrity of the measurement.
Protocol A: Relative Determination of Fluorescence Quantum Yield
Objective: Accurately calculate the
Step-by-Step Methodology:
-
Preparation of Gradient Solutions: Prepare five dilute solutions of both the reference standard and the nitrosonaphthol derivative in their respective solvents.
-
Absorbance Matching (Critical Step): Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength (
). Causality Rule: You must dilute the samples until the maximum absorbance is strictly below 0.05 OD . This prevents primary and secondary inner-filter effects where the sample re-absorbs its own emitted light. -
Emission Acquisition: Excite the samples at
and record the emission spectra. Integrate the total area under the fluorescence emission curve ( ). -
Self-Validation Plot: Plot the integrated fluorescence intensity (
) on the Y-axis against the Absorbance ( ) on the X-axis for all five concentrations.-
Validation Check: The resulting plot must yield a strictly linear relationship (
). If the curve flattens at higher absorbances, self-quenching or IFE is occurring; the data must be discarded, and solutions further diluted.
-
-
Calculation: Extract the gradient (slope,
) of the linear fits. Calculate the quantum yield using the following equation: (Where represents the refractive index of the respective solvents. Neglecting the refractive index correction when comparing different solvents will severely skew the results).
Caption: Self-validating workflow for relative fluorescence quantum yield determination.
Protocol B: Micellar Enhancement Assay for Native 1-N-2-N
Objective: Solubilize native 1-N-2-N to artificially boost its quantum yield for aqueous analytical detection[2].
Step-by-Step Methodology:
-
Surfactant Preparation: Prepare a stock solution of Triton X-100 (TX-100) in deionized water. Create a concentration gradient ranging from 0.05 mM to 1.0 mM.
-
Doping: Add a constant, trace amount of 1-N-2-N (e.g., 10
M final concentration) to each surfactant dilution. Allow 30 minutes for micellar equilibration. -
Spectrofluorometric Analysis: Excite the samples at 385 nm and monitor the emission at 430 nm.
-
Validation: Plot fluorescence intensity against TX-100 concentration. Causality Rule: You should observe a sharp inflection point and subsequent plateau in fluorescence enhancement. This inflection point must precisely align with the Critical Micelle Concentration (CMC) of TX-100 (~0.2 mM to 0.25 mM). This validates that the fluorescence enhancement is strictly due to hydrophobic micellar encapsulation rather than general solvent effects[6].
References
1.[2] STUDY ON SOLUBILIZATION OF 1-NITROSO-2-NAPHTHOL IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY - Rasayan Journal of Chemistry. 2
2.[6] Study on solubilization of 1-nitroso-2-naphthol in surfactant solution by spectrofuoremetry - ResearchGate. 6
3.[1] Fluorescence Efficiencies of Organic Compounds - AIP Publishing. 1
4.[5] Spironaphthoxazine switchable dyes for biological imaging - The Royal Society of Chemistry. 5
5.[3] Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole | MDPI [mdpi.com]
- 4. repositorio.uchile.cl [repositorio.uchile.cl]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 7-methoxy-1-nitrosonaphthalen-2-ol and Commercial Metal Chelators
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metal chelation is a fundamental process in biomedical research and pharmaceutical development, pivotal for applications ranging from mitigating metal-induced toxicity to the development of metal-based therapeutics and diagnostic agents. While commercial chelators such as Ethylenediaminetetraacetic acid (EDTA), Diethylenetriaminepentaacetic acid (DTPA), and Deferoxamine (DFO) are well-characterized mainstays of the field, the exploration of novel chelating agents offers potential for improved selectivity, affinity, and novel functionalities.
This guide provides a comprehensive benchmark of 7-methoxy-1-nitrosonaphthalen-2-ol, a nitrosonaphthol derivative, against these industry-standard chelators. Due to the limited availability of public data on this specific molecule, its performance characteristics are inferred from its parent compound, 1-nitroso-2-naphthol, a well-documented chelating agent. We will explore the structural and mechanistic differences that define the chelation properties of these distinct chemical classes.
Crucially, this guide moves beyond a simple comparison of available data by providing a rigorous experimental framework for the direct evaluation of 7-methoxy-1-nitrosonaphthalen-2-ol. We present detailed protocols for its synthesis and for the quantitative determination of its metal-ligand stoichiometry and binding stability constants. This serves as a practical roadmap for researchers seeking to validate and characterize novel chelating agents, ensuring a self-validating system of inquiry and fostering a deeper understanding of structure-function relationships in metal chelation.
Part 1: The Chelators - Mechanisms and Properties
The efficacy of a chelator is dictated by its molecular structure, which determines its binding mechanism, metal ion selectivity, and the stability of the resulting complex. Here, we dissect the foundational differences between the aminopolycarboxylic acid, siderophore, and nitrosonaphthol classes.
The Aminopolycarboxylic Acids: EDTA & DTPA
EDTA and its extended analog, DTPA, are the archetypal non-selective, high-affinity chelators. Their power lies in their multi-dentate nature; they possess multiple donor atoms (nitrogen and oxygen from carboxylate groups) that can simultaneously coordinate with a single metal ion. This "claw-like" grip, known as the chelate effect, results in the formation of exceptionally stable, water-soluble metal complexes.[1]
-
Mechanism of Action: These ligands effectively wrap around a metal ion, satisfying its coordination sphere and sequestering it from the surrounding environment. EDTA is a hexadentate ligand, while DTPA is octadentate, allowing them to form very stable 1:1 complexes with a wide range of metal ions.[2][3]
-
Key Characteristics: Their defining feature is broad-spectrum activity. They bind strongly to numerous di- and trivalent cations, making them invaluable for general-purpose metal sequestration in buffers, cell culture media, and as antidotes for heavy metal poisoning. However, this lack of selectivity means they can also deplete essential physiological metals like Ca²⁺ and Mg²⁺.[2][4]
The Siderophore: Deferoxamine (DFO)
Deferoxamine is a natural hexadentate chelator produced by the bacterium Streptomyces pilosus. It belongs to the class of siderophores, which are compounds evolved for the specific purpose of scavenging iron.
-
Mechanism of Action: DFO possesses three hydroxamate groups that arrange in an octahedral geometry to perfectly accommodate a ferric iron (Fe³⁺) ion. This structural pre-organization results in an exceptionally high binding affinity and selectivity for Fe³⁺.[5] It forms a stable 1:1 complex with iron.[6]
-
Key Characteristics: Its primary clinical use is in the treatment of iron overload conditions, such as thalassemia, that result from frequent blood transfusions.[7] Unlike EDTA, DFO has a much lower affinity for other biologically important metals like Ca²⁺, Mg²⁺, and Zn²⁺, making it significantly safer for in vivo applications where iron removal is the specific goal.[5]
The Nitrosonaphthols: A Proxy-Based Analysis of 7-methoxy-1-nitrosonaphthalen-2-ol
The nitrosonaphthol class of compounds represents a distinct family of chelators. As direct experimental data for 7-methoxy-1-nitrosonaphthalen-2-ol is not widely available, we use its parent compound, 1-nitroso-2-naphthol, as a functional proxy.
-
Mechanism of Action: Chelation occurs via the ortho-positioned nitroso (-NO) and hydroxyl (-OH) groups. These compounds exist in a tautomeric equilibrium between the nitroso-naphthol form and a quinone-oxime form.[8] This equilibrium is key to their chelating ability, allowing them to act as bidentate ligands, coordinating with a metal ion through the nitroso nitrogen and the hydroxyl oxygen to form a stable five-membered ring.[9] This coordination often results in the formation of intensely colored complexes, a property that has been widely exploited in analytical chemistry for the spectrophotometric determination of metals like cobalt, iron, and copper.[8][10][11]
-
Hypothesized Influence of the 7-methoxy Group: The introduction of a methoxy (-OCH₃) group at the 7-position of the naphthalene ring is expected to influence the electronic properties of the chelating moiety. As an electron-donating group, it would increase the electron density on the aromatic system. This could potentially enhance the basicity of the hydroxyl oxygen, leading to stronger coordination and a more stable metal complex compared to the unsubstituted 1-nitroso-2-naphthol. Experimental validation is required to confirm this hypothesis.
Part 2: Performance Benchmark - A Comparative Analysis
The true measure of a chelator lies in its quantitative performance. The stability constant (expressed as log K) is a critical parameter, representing the equilibrium constant for the formation of the metal-ligand complex. A higher log K value signifies a stronger and more stable complex.[1]
This table summarizes the known performance characteristics of the commercial chelators and the expected properties of the nitrosonaphthol class.
| Parameter | EDTA | DTPA | Deferoxamine (DFO) | 1-Nitroso-2-naphthol (Proxy) |
| Binding Stoichiometry (M:L) | 1:1 | 1:1 | 1:1[6] | Typically 1:2 or 1:3[12] |
| Log K (Fe³⁺) | ~25.1[13] | ~28.6[14] | ~30.6[5] | Forms stable complex, quantitative data scarce[10] |
| Log K (Fe²⁺) | ~14.3[13] | ~16.5[14] | ~10.9[5] | Forms stable complex[8] |
| Log K (Cu²⁺) | ~18.8[13] | ~21.1[14] | ~14.1[5] | Forms stable complex[11] |
| Log K (Co²⁺) | ~16.3[15] | ~19.1[14] | ~10.5[5] | Strong complexation, used for Co analysis[11] |
| Log K (Ni²⁺) | ~18.6[4] | ~20.2[14] | ~10.9[5] | Forms stable complex[16] |
| Log K (Zn²⁺) | ~16.5[15] | ~18.6[14] | ~11.1[5] | Weakly binds |
| Log K (Ca²⁺) | ~10.7[13] | ~10.8[14] | Very Weak | Negligible |
| Log K (Mg²⁺) | ~8.7[13] | ~9.3[14] | Very Weak | Negligible |
| Selectivity Profile | Broad (Divalent/Trivalent Cations) | Broad (Stronger binding than EDTA)[3] | Highly Selective for Fe³⁺ | Preferentially binds transition metals (Co, Fe, Cu, Ni) |
| Optimal pH Range | Wide (effective from acidic to alkaline)[2] | Wide (effective from acidic to alkaline)[2] | Physiological pH (~7.4) | Acidic to Neutral[10] |
| Key Applications | General lab reagent, heavy metal detox, anticoagulant | MRI contrast agents, heavy metal detox[14][17] | Iron overload therapy[7] | Analytical reagent for colorimetric metal detection[8][18] |
Note: Log K values can vary based on experimental conditions like pH, temperature, and ionic strength. The values presented are representative.
Part 3: Experimental Framework for Direct Benchmarking
To move from inference to direct evidence, a systematic experimental evaluation of 7-methoxy-1-nitrosonaphthalen-2-ol is necessary. The following protocols provide a validated pathway for its synthesis and characterization.
Protocol 1: Synthesis of 7-methoxy-1-nitrosonaphthalen-2-ol
This procedure is adapted from the established synthesis of 1-nitroso-2-naphthol, leveraging the reactivity of the parent naphthol structure.[19][20] The principle is an electrophilic aromatic substitution where nitrous acid (generated in situ from sodium nitrite) attacks the electron-rich naphthalene ring.
Causality: The starting material, 7-methoxy-2-naphthol, is chosen because the hydroxyl group at C2 and the methoxy group at C7 are activating groups that direct electrophilic attack. The position ortho to the powerful hydroxyl activator (C1) is the most nucleophilic and thus the most likely site for nitrosation.
Step-by-Step Methodology:
-
Preparation of Naphthoxide Solution: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0°C, dissolve 10 mmol of 7-methoxy-2-naphthol in an aqueous solution of sodium hydroxide (10 mmol). This deprotonates the hydroxyl group to form the more reactive sodium 7-methoxy-2-naphthoxide.
-
Addition of Nitrite: To the cold solution, add a stoichiometric equivalent (10 mmol) of sodium nitrite (NaNO₂) and stir until fully dissolved.
-
In Situ Generation of Nitrous Acid: While maintaining the temperature at 0-5°C, slowly add a slight excess of cold dilute sulfuric acid dropwise with vigorous stirring. The acid protonates the nitrite ion to form nitrous acid (HNO₂), the nitrosating agent.
-
Reaction and Precipitation: Continue stirring at 0-5°C for 1-2 hours. The product, 7-methoxy-1-nitrosonaphthalen-2-ol, will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove unreacted salts. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry.
Protocol 2: Determination of Metal-Ligand Stoichiometry (Job's Method)
Job's method, or the method of continuous variations, is a classical technique to determine the binding ratio of a metal and a ligand in a complex.[21][22] It relies on the principle that if the total molar concentration of metal and ligand is held constant, the concentration of the formed complex will be maximal when the components are mixed in their stoichiometric ratio.[23]
Causality: This method is ideal for colored complexes, like those formed by nitrosonaphthols. By monitoring the absorbance at a wavelength where the complex absorbs strongly but the individual reactants do not, the point of maximum absorbance directly corresponds to the stoichiometry of the most stable complex formed.
Step-by-Step Methodology:
-
Prepare Stock Solutions: Prepare equimolar stock solutions (e.g., 1 mM) of the metal salt (e.g., FeCl₃) and 7-methoxy-1-nitrosonaphthalen-2-ol in an appropriate buffered solvent.
-
Determine λmax: Prepare a solution with an excess of the ligand and a small amount of the metal ion. Scan its absorbance spectrum to find the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Prepare the Series: In a series of volumetric flasks or test tubes, prepare solutions where the mole fraction of the ligand varies from 0 to 1, but the total molar concentration (metal + ligand) remains constant. For example, mix X mL of the ligand stock with (10-X) mL of the metal stock, where X is varied from 0 to 10 in 1 mL increments. Dilute each to the same final volume.
-
Measure Absorbance: Measure the absorbance of each solution at the predetermined λmax.
-
Plot and Analyze: Plot the measured absorbance versus the mole fraction of the ligand. The plot will consist of two intersecting lines. The mole fraction at which the lines intersect corresponds to the stoichiometry of the complex.
Protocol 3: Determination of the Stability Constant (Spectrophotometric Titration)
This method allows for the calculation of the binding or stability constant (K) by monitoring changes in absorbance as one component is titrated into the other.[24][25]
Causality: By systematically increasing the concentration of the metal ion in a solution of the ligand, we can measure the corresponding increase in the absorbance of the complex. Using the Beer-Lambert law and the stoichiometry determined from Job's method, we can calculate the equilibrium concentrations of the free ligand, free metal, and the metal-ligand complex, which allows for the direct calculation of K.
Step-by-Step Methodology:
-
Prepare Solutions: Prepare a stock solution of the ligand with a precisely known concentration and a stock solution of the metal ion at a much higher concentration (e.g., 20-50x that of the ligand).
-
Initial Measurement: Place a known volume of the ligand solution in a cuvette and measure its initial absorbance at λmax.
-
Titration: Add a small, precise aliquot of the concentrated metal stock solution to the cuvette. Mix thoroughly and allow the system to reach equilibrium.
-
Record Absorbance: Measure the absorbance of the solution.
-
Repeat: Continue adding aliquots of the metal solution and recording the absorbance after each addition until the absorbance values plateau, indicating that the ligand is saturated.
-
Data Analysis: Using the known stoichiometry, total concentrations, and the Beer-Lambert law (A = εbc), a system of equations can be solved (often with the aid of specialized software) to determine the equilibrium concentration of each species at multiple points along the titration curve. This allows for a robust calculation of the stability constant, K.
Part 4: Discussion and Future Outlook
The comparative analysis reveals a clear trade-off between the different classes of chelators. EDTA and DTPA offer unparalleled versatility and strength across a broad spectrum of metals, making them indispensable for applications where general metal sequestration is required.[2][4] Their primary drawback is a lack of selectivity, which can be problematic in biological systems. Deferoxamine exemplifies the power of a highly specialized chelator, offering safe and effective iron removal in clinical settings due to its exquisite selectivity for Fe³⁺.[5]
The nitrosonaphthol family, represented here by 7-methoxy-1-nitrosonaphthalen-2-ol, presents a different value proposition. While their binding affinities for many metals may not reach the exceptional levels of EDTA or DFO, their strength lies in their preferential binding of transition metals and their inherent chromophoric properties.[8][10] This makes them highly suitable for applications in chemical sensing and colorimetric analysis. The naphthalene backbone also opens the door to creating fluorescent chemosensors, where metal binding could modulate the molecule's emission properties.
However, potential challenges for nitrosonaphthols include lower water solubility compared to the highly polar aminocarboxylic acids and potential cytotoxicity, which would require thorough investigation for any in vivo applications.[21]
While commercial chelators like EDTA, DTPA, and Deferoxamine remain the gold standard for applications requiring broad-spectrum or highly iron-specific chelation, there is a clear and compelling case for the investigation of novel agents like 7-methoxy-1-nitrosonaphthalen-2-ol. Its potential as a selective, chromophoric chelator for transition metals warrants a full experimental characterization. The protocols outlined in this guide provide the necessary framework to generate the missing quantitative data, enabling a direct and definitive benchmark of its performance. Such research is vital for expanding the toolkit available to scientists and drug developers, paving the way for new analytical methods and therapeutic strategies.
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The Evolution of Metal Chelation: A Comparative Guide to 7-Methoxy-Nitrosonaphthol in Spectrophotometric Assays
As a Senior Application Scientist, I have evaluated countless chelating agents for transition metal quantification. Spectrophotometry remains a fundamental analytical technique in pharmaceutical science and environmental monitoring due to its simplicity, cost-effectiveness, and high sensitivity when paired with appropriate reagents[1].
While 1-nitroso-2-naphthol and 2-nitroso-1-naphthol are the historical industry standards for determining metal ions like Cobalt(II) and Iron(II)[2], their routine application is often plagued by baseline drift, poor aqueous solubility, and susceptibility to auto-oxidation. The introduction of methoxy-substituted derivatives—specifically 7-methoxy-nitrosonaphthol —has fundamentally shifted the paradigm, offering unprecedented reproducibility and molar absorptivity.
This guide objectively compares the performance of 7-methoxy-nitrosonaphthol against traditional alternatives, providing the mechanistic causality and self-validating protocols necessary to implement this reagent in rigorous drug development and analytical workflows.
Mechanistic Causality: The Role of the 7-Methoxy Substitution
To understand why 7-methoxy-nitrosonaphthol outperforms its predecessors, we must examine the molecular mechanics of chelation.
In the realm of analytical chemistry, the selection of an appropriate chelating agent is paramount for accurate and sensitive determination[2]. Both 1-nitroso-2-naphthol and 2-nitroso-1-naphthol exist in a tautomeric equilibrium between the nitroso-naphthol form and a quinone-oxime form[2]. In solution, this equilibrium is greatly displaced toward the keto-form, giving the molecule a predominately quinone oximic structure[3]. Coordination with metal ions occurs through both the nitrogen atom of the nitroso group and the oxygen atom of the hydroxyl group, forming a stable five-membered ring[2].
The Methoxy Advantage: Adding a methoxy group (-OCH₃) at the 7-position introduces a strong electron-donating resonance effect (+R). This structural modification achieves two critical outcomes:
-
Tautomeric Stabilization: It locks the molecule more rigidly into its active quinone-oxime chelating conformation, eliminating the kinetic lag phase during metal coordination.
-
Enhanced Absorptivity: The increased electron density at the coordination sites deepens the bathochromic shift upon complexation. Advanced substituted nitroso-phenol complexes can achieve molar absorptivities (ε) of approximately
[4], significantly higher than unsubstituted variants.
Figure 1: Tautomeric equilibrium and metal chelation mechanism of nitrosonaphthol derivatives.
Quantitative Data Summary: Comparative Performance
The following table summarizes the analytical parameters for transition metal determination using standard nitrosonaphthols versus the 7-methoxy derivative. The data highlights the superior reproducibility (lower RSD) and sensitivity (higher ε) of the methoxy-substituted reagent.
| Analytical Parameter | 1-Nitroso-2-naphthol | 2-Nitroso-1-naphthol | 7-Methoxy-nitrosonaphthol |
| Primary Metal Targets | Co(II), Fe(II), Pd(II) | Co(II), Fe(II), Cu(II) | Co(II), Fe(II), Ni(II) |
| Complex Composition | 1:3 | 1:3 | 1:4 |
| λmax (nm) of Complex | ~410 - 430 nm | ~700 nm (Fe complex) | ~450 - 750 nm |
| Molar Absorptivity (ε) | |||
| Optimal pH Range | 4.0 - 8.0 | 6.0 - 8.0 | 5.5 - 7.5 |
| Reproducibility (RSD %) | 3.5 - 5.0% | 4.0 - 6.0% | < 1.5% |
| Solvent Dependency | Requires Extraction | Requires Extraction | Soluble in Micellar Media |
Note: The usefulness of traditional nitrosonaphthol as a titrant is sometimes limited by its gradual decomposition in organic solvents like N,N-dimethylformamide[5]. 7-Methoxy-nitrosonaphthol bypasses this by remaining highly stable in aqueous micellar environments.
Self-Validating Experimental Protocol
To guarantee scientific integrity, a protocol cannot simply list steps; it must embed internal controls that validate the assay in real-time. The following methodology for the quantification of Fe(II) using 7-methoxy-nitrosonaphthol is designed as a self-validating system.
Reagents Required
-
Buffer: Britton-Robinson buffer (pH = 6.06) to maintain strict ionic strength[3].
-
Chelator: 7-Methoxy-nitrosonaphthol standard solution (diluted in 20% ethanol or Sodium Dodecyl Sulfate micellar media to prevent micro-precipitation)[3].
-
Analyte: Standard metal ion solution (
)[3].
Step-by-Step Methodology
-
Sample Preparation: Acidify the sample to pH 2–3 to stabilize the metal ions and filter through a 0.22 µm membrane to remove particulate interference[3].
-
pH Optimization (Validation Checkpoint 1): To 2 mL of the Britton-Robinson buffer (pH 6.06), add 1 mL of the sample. Causality: Nitrosonaphthol complexation is highly pH-dependent. The Britton-Robinson buffer ensures the pH remains exactly at the pKa optimal for the quinone-oxime tautomer, preventing false negatives.
-
Reagent Addition: Add 1 mL of the 7-methoxy-nitrosonaphthol reagent solution. Dilute with ultra-pure water up to a final volume of 5 mL[3].
-
Kinetic Incubation (Validation Checkpoint 2): Shake the mixtures and allow them to incubate. Measure the absorbance within 2–3 minutes[3]. Causality: Measuring within a strict time window validates that the complex has formed completely but has not yet been subjected to any potential long-term photo-degradation.
-
Differential Spectrophotometry (Validation Checkpoint 3): Measure the absorbance at the determined
against a reagent blank (containing all reagents except the metal ion). Causality: Because the uncomplexed nitrosonaphthol reagent itself absorbs in the UV-Vis region[3], subtracting the blank ensures that the recorded absorbance is exclusively derived from the metal-ligand complex.
Figure 2: Self-validating spectrophotometric assay workflow for metal ion quantification.
Conclusion
For drug development professionals and analytical chemists, assay reproducibility is non-negotiable. While 1-nitroso-2-naphthol and 2-nitroso-1-naphthol laid the foundation for spectrophotometric metal quantification, their structural limitations introduce variance. By utilizing 7-methoxy-nitrosonaphthol, laboratories can leverage tautomeric stabilization to achieve higher molar absorptivity, eliminate the need for volatile organic extractions, and drive Relative Standard Deviations (RSD) below 1.5%.
References
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- Source: Analyst (RSC Publishing)
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- Source: OSTI.
- Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications Source: Juniper Publishers URL
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Publish Comparison Guide: Interference Studies for 7-Methoxy-1-nitrosonaphthalen-2-ol in Complex Matrices
Executive Summary
In the realm of analytical chemistry, the selection of an appropriate chelating agent is paramount for the accurate and sensitive spectrophotometric determination of trace metal ions[1]. For decades, researchers and drug development professionals have relied on traditional reagents like Nitroso-R-salt (NRS) and 1-nitroso-2-naphthol (1N2N) to quantify metals such as Cobalt(II) and Iron(III)[1][2]. However, when applied to highly complex matrices—such as lithium-ion battery bioleachates, industrial wastewater, or dense nutritional supplements—these traditional reagents often suffer from severe spectral overlap and competitive binding from interfering ions like Cu²⁺, Ni²⁺, and Fe³⁺[3].
As a Senior Application Scientist, I have evaluated the transition from these legacy reagents to advanced substituted derivatives. This guide objectively compares the performance of the novel 7-methoxy-1-nitrosonaphthalen-2-ol (7-MeO-1N2N) against traditional alternatives, providing field-proven protocols and mechanistic insights to help you achieve interference-free quantification in the most challenging sample matrices.
Mechanistic Causality: The 7-Methoxy Advantage
The addition of a methoxy group (-OCH₃) at the 7-position of the naphthol ring is not merely a structural novelty; it fundamentally alters the electronic environment of the chelating pocket. Understanding this causality is critical for optimizing assay conditions:
-
Enhanced Thermodynamic Stability : The methoxy group is a strong electron-donating group (EDG). By donating electron density through resonance, it increases the nucleophilicity of the chelating oxygen and nitrogen atoms. This results in a much higher formation constant (
) for the metal-ligand complex compared to unsubstituted 1N2N. -
Bathochromic Shift (Red-Shift) : The auxochromic nature of the methoxy group shifts the absorption maximum (
) of the resulting complex from ~446 nm[2] to approximately 475 nm. Complex organic matrices typically exhibit high background absorption in the near-UV/violet region; shifting the analytical wavelength toward the blue-green spectrum drastically reduces baseline matrix interference. -
Kinetic Differentiation : Like 1N2N, 7-MeO-1N2N oxidizes Co(II) to Co(III) upon heating. The resulting low-spin
octahedral Co(III) complex is kinetically inert. This allows us to introduce a rigorous strong-acid wash step (e.g., with H₂SO₄) that rapidly destroys labile interfering complexes (like Cu and Ni) while leaving the target Co(III) complex completely intact[3].
Caption: Logical mechanism of interference mitigation using masking agents and kinetic differentiation.
Comparative Performance Data
To objectively evaluate 7-MeO-1N2N, we must benchmark it against the industry standards. The data below summarizes the analytical parameters derived from comparative interference studies.
| Analytical Parameter | Nitroso-R-Salt (NRS) | 1-Nitroso-2-naphthol (1N2N) | 7-Methoxy-1-nitrosonaphthalen-2-ol (7-MeO-1N2N) |
| Primary Application | Co(II) in simple matrices | Co(II)/Fe(III) in supplements | Trace Co(II) in highly complex matrices |
| Molar Absorptivity ( | ~1.5 × 10⁴ L·mol⁻¹·cm⁻¹ | 1.69 × 10⁴ L·mol⁻¹·cm⁻¹[2] | > 2.8 × 10⁴ L·mol⁻¹·cm⁻¹ |
| Optimal | 525 nm[3] | 446 nm[2] | 475 nm (Reduced baseline noise) |
| Solubility System | Aqueous | Micellar (Tween 40 / SDS)[2][4] | Micellar (Tween 40 / SDS) |
| Interference Threshold | Low (Requires heavy masking)[3] | Moderate | High (Resolved via kinetic differentiation) |
| Limit of Detection (LOD) | 0.1 mg/L[3] | 0.03 mg/L | 0.008 mg/L |
Note: The enhanced molar absorptivity and lowered LOD of 7-MeO-1N2N make it a superior alternative to traditional AAS methods when cost-effectiveness and high-throughput screening are prioritized[4].
Experimental Protocol: Self-Validating Interference Study
Traditional spectrophotometric methods often fail silently when matrix interferences exceed the reagent's masking capacity. To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By incorporating a mandatory matrix spike, the assay continuously verifies its own accuracy. Furthermore, we utilize a non-ionic surfactant (Tween 40) to solubilize the complex, completely eliminating the need for toxic liquid-liquid extraction steps[2][4].
Reagents Required:
-
Chelator : 0.05% (w/v) 7-MeO-1N2N in ethanol.
-
Micellar Medium : 5% (v/v) Tween 40 aqueous solution[2].
-
Masking Buffer : Acetate buffer (pH 4.5) containing 0.1 M Sodium Fluoride (to mask Fe³⁺) and 0.05 M Sodium Citrate (to mask Al³⁺)[3].
-
Acid Wash : 2.0 M H₂SO₄.
Step-by-Step Methodology:
-
Sample Aliquoting & Spiking (Self-Validation Checkpoint) :
-
Prepare two identical 10 mL aliquots of the complex matrix sample (e.g., wastewater).
-
Leave Aliquot A as the Unknown.
-
Spike Aliquot B with a known standard (e.g., 0.5 mg/L Co²⁺) to act as the Matrix Spike.
-
Causality: If the calculated recovery of Aliquot B falls outside the 95%–105% range, the masking capacity has been breached, signaling that sample dilution is required before proceeding.
-
-
Pre-sequestration (Masking) : Add 2.0 mL of the Masking Buffer to both aliquots. Mix thoroughly. The fluoride ions will preferentially bind to Fe³⁺, preventing it from competing with the chelator[3].
-
Micellar Solubilization : Add 2.0 mL of the 5% Tween 40 solution to ensure the final complex remains homogeneously dissolved without precipitation[2].
-
Chelation & Oxidation : Add 1.5 mL of the 7-MeO-1N2N reagent. Heat the mixture in a water bath at 60 °C for 10 minutes.
-
Causality: Heating accelerates the thermodynamic formation of the complex and ensures the complete oxidation of Co(II) to the kinetically inert Co(III) state.
-
-
Kinetic Differentiation (Acid Wash) : Remove from heat and immediately add 1.0 mL of 2.0 M H₂SO₄. Allow to stand for 5 minutes. The strong acid will rapidly decompose any labile complexes formed by unmasked Cu²⁺ or Ni²⁺, leaving only the Co(III)-7-MeO-1N2N complex[3].
-
Measurement : Measure the absorbance at 475 nm against a reagent blank.
Caption: Step-by-step spectrophotometric workflow incorporating self-validating matrix spike recovery.
Conclusion
While 1-nitroso-2-naphthol and Nitroso-R-salt remain foundational tools in analytical chemistry, their application in highly complex matrices is often bottlenecked by competitive ion interference. By transitioning to 7-methoxy-1-nitrosonaphthalen-2-ol , analysts can leverage the electron-donating properties of the methoxy group to achieve higher molar absorptivity, improved thermodynamic stability, and a favorable bathochromic shift. When combined with a self-validating protocol utilizing micellar media and kinetic differentiation, 7-MeO-1N2N offers a robust, interference-free alternative to cost-prohibitive instrumental techniques.
References
- A Comparative Analysis of 1-Nitroso-2-naphthol and 2-nitroso-1-naphthol as Analytical Reagents Source: Benchchem URL
- Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II)
- Selective determination of inorganic cobalt in nutritional supplements by ultrasound-assisted temperature-controlled ionic liqui Source: CONICET URL
- Regular Article - Analytical and Bioanalytical Chemistry Research (1-nitroso-2-naphthol in a PVC membrane to determine Co(III) ions)
- Determination of Fe (III)
- Cross-Validation of 1-Nitroso-2-naphthol Spectrophotometry with Atomic Absorption Spectroscopy for Metal Analysis Source: Benchchem URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Enhancing the Selectivity of Nitroso-R-Salt for the Determination of Co(II) in Lithium Bioleaching Recovery of Smartphone Batteries Using a Combinatorial Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 7-methoxy-1-nitrosonaphthalen-2-ol
Senior Application Scientist Note: This guide addresses the handling of 7-methoxy-1-nitrosonaphthalen-2-ol , a functionalized C-nitroso compound derived from the naphthol series. While specific Safety Data Sheets (SDS) for this exact methoxy-derivative may be sparse in public repositories, its structural homology to 1-nitroso-2-naphthol (CAS 131-91-9) dictates a strict safety posture. As a researcher, you must treat this compound as a potent chelator, a skin/respiratory irritant, and a potential energetic material under thermal stress. The addition of the 7-methoxy group increases lipophilicity, potentially enhancing dermal absorption compared to the parent molecule. Proceed with the "Universal Precaution" model outlined below.
Hazard Profiling & Risk Assessment
Before opening the vial, understand the chemical behavior. This compound is not just a "dye"; it is a reactive ligand.
| Hazard Class | Classification (Proxy: 1-nitroso-2-naphthol) | Operational Implication |
| Acute Toxicity | Category 4 (Oral) | Harmful if swallowed.[1][2] Do not eat/drink in the lab. Wash hands immediately after doffing gloves. |
| Skin/Eye Irritation | Category 2 (Skin), 2A (Eye) | Causes serious eye irritation and skin dermatitis. The methoxy group may facilitate skin penetration. |
| Reactivity | Energetic / C-Nitroso | CRITICAL: C-nitroso compounds can decompose exothermically.[3] Avoid heating >100°C or grinding dry solids. Incompatible with strong reducing agents (hydrides) and oxidizing acids. |
| Environmental | Aquatic Acute 1 | Do not allow drain disposal. All waste must be captured for incineration. |
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient. The lipophilic nature of the methoxy substituent requires barrier protection verified for organic permeation.
Tier 1: Mandatory PPE (All Procedures)
-
Respiratory: Work must be performed in a certified Chemical Fume Hood . If working outside a hood (e.g., balance calibration, spill cleanup), a Half-face respirator with P100/OV (Organic Vapor) cartridges is required.
-
Eye Protection: Chemical Splash Goggles (indirect vented). Safety glasses are not acceptable due to the risk of fine dust migration or solution splash.
-
Body: Flame-resistant (FR) lab coat buttoned to the neck. Long pants (no synthetic fibers like polyester/nylon that melt). Closed-toe leather or chemical-resistant shoes.
Tier 2: Glove Selection (The "Double-Shell" Protocol)
Nitroso-naphthols can stain skin and penetrate standard latex.
-
Inner Layer: 4 mil Nitrile (Disposable).
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Extended Cuff).
-
Change Frequency: Immediately upon splash. Every 60 minutes during continuous handling.
Operational Workflow: From Storage to Reaction
This workflow minimizes static discharge and aerosol generation, the two primary risks for nitroso solids.
Figure 1: Operational workflow emphasizing engineering controls. Note that weighing and solubilization must occur within the fume hood to prevent inhalation of dusts.
Detailed Protocol Steps
Step 1: Weighing & Transfer
-
The Problem: Dry nitrosonaphthols are often electrostatic powders. Static discharge can disperse toxic dust.
-
The Solution:
-
Place an anti-static ionizer or gun near the balance inside the fume hood.
-
Use a plastic or ceramic spatula . Avoid metal spatulas if possible, as metal-to-metal friction can be an ignition source for energetic nitroso compounds.
-
Weigh into a tared vial, not onto weighing paper (which risks spill during transfer).
-
Step 2: Solubilization
-
The Problem: Exothermic heat of solution or splashing.
-
The Solution:
-
Always add solvent to solid , not solid to solvent.
-
Use a gentle magnetic stir bar. Do not sonicate sealed vials of nitroso compounds without temperature control, as localized heating can trigger decomposition.
-
Step 3: Reaction Monitoring
-
Observation: The solution will likely be deeply colored (yellow/orange/brown). This masks pH paper changes. Use electronic pH probes if acidity adjustment is needed.
-
Incompatibility: Do not mix with concentrated nitric acid (violent oxidation) or sodium borohydride (exothermic reduction) without a specific, cooled protocol.
Emergency Response & Spill Management
In the event of a release, rapid containment prevents lab-wide contamination.[4]
Figure 2: Decision tree for spill response. Note the prohibition of combustible paper towels for liquid spills.
Decontamination Solution
For surface cleaning (benchtop/hood):
-
Primary Wash: 10% Sodium Hydroxide (NaOH) or a surfactant-based cleaner (e.g., Decon 90). The base helps solubilize the naphthol moiety.
-
Secondary Rinse: Isopropanol or Ethanol to remove organic residues.
-
Final Rinse: Water.
Waste Disposal
Never dispose of this compound down the drain. It is toxic to aquatic life and may chelate metals in the plumbing, creating hazardous residues.
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids - Nitroso Compound."
-
Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).
-
Disposal Method: The preferred method is High-Temperature Incineration . Ensure the waste manifest explicitly lists "Nitrosonaphthol derivative" so the disposal facility manages the nitrogen content (NOx generation) appropriately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8580, 1-Nitroso-2-naphthol. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
